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  • Product: [(6-chloropyridin-2-yl)methyl]dimethylamine
  • CAS: 63763-80-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [(6-chloropyridin-2-yl)methyl]dimethylamine: Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals Introduction [(6-chloropyridin-2-yl)methyl]dimethylamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its str...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(6-chloropyridin-2-yl)methyl]dimethylamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a chloropyridine ring linked to a dimethylaminomethyl group, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of the chlorine atom and the tertiary amine functionality offers multiple points for chemical modification, making it a valuable building block for creating libraries of compounds for biological screening. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development efforts in the pharmaceutical and chemical sciences.

Chemical and Physical Properties

The fundamental properties of [(6-chloropyridin-2-yl)methyl]dimethylamine are summarized below. While experimentally determined physical constants such as melting and boiling points are not widely published in the scientific literature, data from commercial suppliers and computational predictions provide a useful baseline for handling and characterization.

Table 1: Physical and Chemical Properties of [(6-chloropyridin-2-yl)methyl]dimethylamine

PropertyValueSource
CAS Number 63763-80-4[1][2]
Molecular Formula C₈H₁₁ClN₂[2]
Molecular Weight 170.64 g/mol [2]
Purity (typical) ≥95%[2]
Topological Polar Surface Area (TPSA) 16.13 Ų[2]
logP (predicted) 1.7966[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene bridge protons, and a singlet for the two equivalent methyl groups of the dimethylamino moiety. The chemical shifts of the pyridine protons will be influenced by the positions of the chlorine and the methyl-dimethylamine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine ring, the methylene carbon, and the methyl carbons. The carbon attached to the chlorine atom is expected to show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of [(6-chloropyridin-2-yl)methyl]dimethylamine would likely exhibit characteristic absorption bands for:

  • Aromatic C-H stretching vibrations.

  • C=C and C=N stretching vibrations of the pyridine ring.

  • Aliphatic C-H stretching and bending vibrations of the methyl and methylene groups.

  • C-N stretching vibrations.

  • A C-Cl stretching vibration, typically observed in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (170.64). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve cleavage of the bond between the methylene group and the pyridine ring, as well as loss of methyl groups from the dimethylamino moiety.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of [(6-chloropyridin-2-yl)methyl]dimethylamine can be envisioned through several synthetic routes, primarily involving the introduction of the dimethylaminomethyl group onto a pre-existing 6-chloropyridine scaffold. A plausible and common method would be the reductive amination of 6-chloro-2-pyridinecarboxaldehyde with dimethylamine.

Alternatively, a nucleophilic substitution reaction on 2-(chloromethyl)-6-chloropyridine with dimethylamine could yield the target compound. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.

Synthesis_Pathway cluster_0 Reductive Amination cluster_1 Nucleophilic Substitution 6-chloro-2-pyridinecarboxaldehyde 6-chloro-2-pyridinecarboxaldehyde Intermediate_Imine Intermediate_Imine 6-chloro-2-pyridinecarboxaldehyde->Intermediate_Imine + Dimethylamine Target_Compound [(6-chloropyridin-2-yl)methyl]dimethylamine Intermediate_Imine->Target_Compound Reduction (e.g., NaBH(OAc)₃) 2-(chloromethyl)-6-chloropyridine 2-(chloromethyl)-6-chloropyridine 2-(chloromethyl)-6-chloropyridine->Target_Compound + Dimethylamine

Figure 1. Plausible synthetic pathways to [(6-chloropyridin-2-yl)methyl]dimethylamine.
Chemical Reactivity

The chemical reactivity of [(6-chloropyridin-2-yl)methyl]dimethylamine is dictated by its key functional groups: the chloropyridine ring and the tertiary amine.

  • Pyridine Ring: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions. The pyridine nitrogen can act as a base or a nucleophile and can be quaternized.

  • Dimethylamino Group: The lone pair of electrons on the nitrogen of the dimethylamino group imparts basic and nucleophilic character to the molecule. It can be protonated to form a salt or react with electrophiles.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs. The dimethylamine moiety is also a common functional group in pharmaceuticals, often contributing to improved solubility and pharmacokinetic properties. While specific applications of [(6-chloropyridin-2-yl)methyl]dimethylamine are not extensively documented, its structural features suggest its potential as an intermediate in the synthesis of:

  • Kinase inhibitors: The pyridine scaffold can serve as a hinge-binding motif in the ATP-binding site of kinases.

  • Agrochemicals: Chloropyridine derivatives are prevalent in many insecticides.

  • Other Biologically Active Molecules: The versatility of the functional groups allows for its incorporation into a diverse range of molecular architectures for screening against various biological targets.

Safety and Handling

Based on available safety data, [(6-chloropyridin-2-yl)methyl]dimethylamine is classified as having acute toxicity if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin irritation and serious eye damage. It may also cause respiratory irritation and drowsiness or dizziness.[1]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Safety_Workflow cluster_0 Handling cluster_1 Storage Engineering_Controls Use in Fume Hood PPE Gloves, Goggles, Lab Coat Engineering_Controls->PPE Practices Avoid Inhalation/Contact Wash Hands After Use PPE->Practices Container Tightly Sealed Practices->Container Conditions Cool, Dry, Well-Ventilated Container->Conditions End Disposal of Waste Conditions->End Start Receiving Compound Start->Engineering_Controls

Figure 2. Recommended safety and handling workflow.

Experimental Protocols

Protocol: Synthesis of a 2-Aminopyridine Derivative by Nucleophilic Substitution

Materials:

  • 2-chloropyridine derivative (1 equivalent)

  • Anhydrous dimethylamine (excess)

  • Absolute ethanol (solvent)

  • Ether

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a gas-inlet tube, dissolve the 2-chloropyridine derivative in absolute ethanol.

  • Bubble anhydrous dimethylamine gas into the solution while refluxing the mixture for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the solution and remove a portion of the ethanol by distillation under reduced pressure.

  • Chill the residue in an ice bath and add ether to precipitate any dimethylamine hydrochloride byproduct.

  • Filter the mixture to remove the precipitated salt.

  • Remove the remaining solvent from the filtrate under reduced pressure.

  • Purify the residue by distillation under reduced pressure or by column chromatography to obtain the desired 2-(dimethylamino)pyridine derivative.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for the synthesis of [(6-chloropyridin-2-yl)methyl]dimethylamine.

Conclusion

[(6-chloropyridin-2-yl)methyl]dimethylamine is a chemical compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and agrochemical applications. While a comprehensive public dataset of its experimental physical and spectroscopic properties is currently limited, this guide provides a consolidated overview of the available information and logical scientific inferences. As research involving this and related compounds continues, it is anticipated that a more detailed body of experimental data will become available, further enabling its application in the advancement of chemical and life sciences.

References

  • [(6-chloropyridin-2-yl)methyl]dimethylamine — Chemical Substance Information. NextSDS. [Link]

Sources

Exploratory

Molecular Architecture, Physicochemical Profiling, and Synthetic Utility of [(6-chloropyridin-2-yl)methyl]dimethylamine

Executive Summary[(6-chloropyridin-2-yl)methyl]dimethylamine is a highly versatile, bifunctional building block extensively utilized in preclinical drug discovery and agrochemical development[1]. Characterized by an elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[(6-chloropyridin-2-yl)methyl]dimethylamine is a highly versatile, bifunctional building block extensively utilized in preclinical drug discovery and agrochemical development[1]. Characterized by an electron-deficient pyridine core, an electrophilic chlorine atom, and a basic aliphatic amine, this scaffold enables rapid structural diversification through both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols designed to maximize yield and purity.

Structural Deconstruction & Physicochemical Profile

The utility of [(6-chloropyridin-2-yl)methyl]dimethylamine stems from its precise molecular architecture. The pyridine nitrogen acts as an electron-withdrawing group, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic depletion activates the C-Cl bond at the 6-position, making it highly susceptible to oxidative addition by low-valent transition metals or direct attack by nucleophiles. Conversely, the [(dimethylamino)methyl] moiety at the 2-position provides a basic center that acts as a critical solubilizing group and a common pharmacophore for target engagement (e.g., GPCRs or kinases).

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name [(6-chloropyridin-2-yl)methyl]dimethylamine
CAS Number 63763-80-4
Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
SMILES String CN(CC1=NC(Cl)=CC=C1)C
Purity Standard ≥95% (Commercial average)
Storage Conditions Sealed in dry, 2-8°C

(Data synthesized from authoritative chemical databases including NextSDS[1], BLD Pharm[2], and ChemScene[3])

Mechanistic Utility in Drug Discovery

The orthogonal reactivity of this molecule allows chemists to selectively modify the ring without the need for complex protecting group chemistry. The basic amine can be temporarily masked as a protonated salt during highly basic reactions or utilized as an internal directing group for regioselective functionalization.

Reactivity Core [(6-chloropyridin-2-yl)methyl]dimethylamine (Bifunctional Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr at C6) Core->SNAr Nucleophiles (Amines, Alkoxides) Suzuki Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald at C6) Core->Suzuki Boronic Acids/Amines Pd Catalyst, Ligand Salt Salt Formation / Solubilization (at Aliphatic Amine) Core->Salt Strong Acids (HCl, TFA) Prod1 6-Amino/Alkoxy Derivatives (Target Pharmacophore) SNAr->Prod1 Prod2 6-Aryl/Heteroaryl Derivatives (Extended Conjugation) Suzuki->Prod2 Prod3 HCl/TFA Salts (Improved Aqueous Solubility) Salt->Prod3

Divergent synthetic pathways for[(6-chloropyridin-2-yl)methyl]dimethylamine.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must be self-validating—meaning every reagent and condition serves a specific, verifiable purpose to prevent failure modes such as catalyst poisoning or incomplete conversion.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

2-Chloropyridines are notoriously challenging substrates for cross-coupling due to the strong coordinating ability of the pyridine nitrogen, which can poison the palladium catalyst[4]. To overcome this, bulky, electron-rich phosphine ligands are required.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask under argon, combine[(6-chloropyridin-2-yl)methyl]dimethylamine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the transmetalation step for electron-deficient heteroaryl chlorides requires a strong, highly soluble base to efficiently form the reactive boronate complex[4].

  • Catalyst/Ligand Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Causality: SPhos (a Buchwald ligand) is sterically demanding, preventing the formation of inactive bis-pyridine palladium complexes. Its electron-rich nature accelerates the challenging oxidative addition into the C-Cl bond[4].

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the critical Pd-OH intermediate, which is the active species in transmetalation[4].

  • Thermal Activation: Heat the sealed flask to 90–100 °C for 12 hours.

    • Causality: The high activation energy of the C-Cl bond necessitates elevated temperatures. Monitor via LC-MS; the appearance of the product mass validates successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Amines

The 6-chloro position is activated, but the presence of the 2-methylamine group introduces mild steric hindrance and electron donation via hyperconjugation, slightly deactivating the ring compared to a standard 2,6-dichloropyridine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve[(6-chloropyridin-2-yl)methyl]dimethylamine (1.0 equiv) and a secondary amine nucleophile (1.2 equiv) in anhydrous DMF or NMP.

    • Causality: Polar aprotic solvents (DMF/NMP) do not solvate the nucleophile's lone pair, maximizing its kinetic energy and reactivity toward the electrophilic C6 carbon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • Heating: Stir at 110 °C for 16 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the formation of the transient Meisenheimer complex, which is the rate-determining step.

  • Isolation: Quench with water to precipitate the product or extract with dichloromethane (DCM).

Pharmacokinetic (ADME) Implications

In drug development, the [(dimethylamino)methyl] group is rarely just a synthetic handle; it is a vital pharmacokinetic modulator.

  • Aqueous Solubility: At physiological pH (7.4), the dimethylamine group (pKa ~8.5) is predominantly protonated. This significantly enhances aqueous solubility, a critical parameter for oral bioavailability.

  • Permeability & BBB Penetration: The dynamic equilibrium between the protonated and neutral states allows the neutral free-base to passively diffuse across lipophilic membranes, including the blood-brain barrier (BBB), making this scaffold highly desirable for CNS-targeted therapeutics.

  • Liability Management: The basic amine can interact with the hERG potassium channel. Medicinal chemists must carefully balance the lipophilicity (LogP) of the rest of the molecule to mitigate potential cardiotoxic liabilities while preserving target affinity.

References

  • Title: [(6-chloropyridin-2-yl)methyl]dimethylamine — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

Sources

Foundational

Toxicity Profiling and Safe Handling Guidelines for[(6-chloropyridin-2-yl)methyl]dimethylamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Guide Executive Summary In preclinical drug discovery and syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Guide

Executive Summary

In preclinical drug discovery and synthetic organic chemistry, pyridine derivatives serve as critical pharmacophores and synthetic intermediates. Among these, [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) is frequently utilized. However, its specific structural features—namely the basic dimethylamine moiety combined with a lipophilic chloropyridine ring—confer a severe toxicological profile.

As a Senior Application Scientist, I have observed that standard boilerplate safety data often fails to communicate the causality behind exposure risks. This whitepaper synthesizes the physicochemical properties of[(6-chloropyridin-2-yl)methyl]dimethylamine with its mechanistic toxicity, providing drug development professionals with a self-validating framework for safe handling, risk mitigation, and decontamination.

Chemical Identity and Physicochemical Profiling

Understanding the physical state and chemical properties of a compound is the first step in designing a robust safety protocol. The lipophilicity of the chloropyridine ring facilitates rapid membrane permeation, while the amine group dictates its reactivity and local tissue damage potential [1].

Table 1: Physicochemical and Identification Data
PropertyValue / Description
Chemical Name [(6-chloropyridin-2-yl)methyl]dimethylamine
CAS Number 63763-80-4
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
SMILES String CN(CC1=NC(Cl)=CC=C1)C
Purity Standard ≥95% (Analytical Grade)
Recommended Storage Sealed in a dry environment, 2-8°C

Data sourced from 1. [2]

Toxicological Profile and Mechanistic Pathways

The Global Harmonized System (GHS) classifies [(6-chloropyridin-2-yl)methyl]dimethylamine under several severe hazard categories. To design effective Personal Protective Equipment (PPE) strategies, we must examine the mechanistic causality behind these classifications [1].

  • Acute Tox. 4 (Oral, Dermal, Inhalation - H302, H312, H332): The compound is harmful via all primary exposure routes. Its low molecular weight (170.64 g/mol ) and favorable partition coefficient allow it to rapidly cross the lipid bilayers of the gastrointestinal tract, epidermis, and alveolar epithelium, leading to systemic toxicity.

  • Eye Dam. 1 (H318 - Causes serious eye damage): This is the most critical localized hazard. The basic nature of the dimethylamine group can induce rapid saponification of the lipid membranes in the corneal epithelium. Unlike acid burns, which coagulate proteins and form a protective barrier, alkaline-like amine burns penetrate deeply, causing irreversible tissue necrosis and potential blindness.

  • Skin Irrit. 2 (H315): Dermal contact disrupts the stratum corneum, leading to acute epidermal inflammation and facilitating further systemic absorption.

  • STOT SE 3 (H336 - May cause drowsiness or dizziness): The lipophilic chloropyridine structure allows the molecule to readily cross the Blood-Brain Barrier (BBB). Once in the central nervous system (CNS), it acts as a depressant, leading to dizziness, impaired motor function, and drowsiness.

ToxicityPathway Compound [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) Ocular Ocular Exposure (Eye Dam. 1) Compound->Ocular Dermal Dermal Exposure (Skin Irrit. 2 / Acute Tox. 4) Compound->Dermal Inhalation Inhalation Exposure (Acute Tox. 4 / STOT SE 3) Compound->Inhalation Corneal Corneal Saponification Irreversible Tissue Necrosis Ocular->Corneal Skin Stratum Corneum Disruption Systemic Absorption Dermal->Skin CNS Blood-Brain Barrier Penetration CNS Depression (Drowsiness) Inhalation->CNS

Fig 1. Mechanistic pathways of toxicity and target organ effects following exposure.

Safe Handling and Risk Mitigation Strategies

Because standard laboratory safety glasses do not provide a hermetic seal, they are fundamentally inadequate for Eye Dam. 1 compounds [3]. The causality of PPE selection must directly address the mechanistic risks outlined above.

  • Ocular Protection: Unvented chemical splash goggles or a full-face shield are mandatory. This prevents aerosolized droplets or accidental splashes from initiating corneal saponification.

  • Dermal Protection: Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness) is required. The outer glove must be removed immediately if contamination is suspected to prevent permeation (Acute Tox. 4).

  • Respiratory & Environmental Isolation: All handling, weighing, and dilution must occur within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 feet per minute (fpm) to mitigate STOT SE 3 inhalation risks.

HandlingWorkflow Start Initiate Protocol PPE Don PPE (Splash Goggles, Nitrile, Respirator) Start->PPE Hood Transfer to Fume Hood (Min. 100 fpm face velocity) PPE->Hood Spill Spill Detected? Hood->Spill Decon Decontamination (Inert Absorbent + Water Wash) Spill->Decon Yes Proceed Proceed to Assay (Safe State Validated) Spill->Proceed No Decon->Proceed Post-cleanup

Fig 2. Self-validating safety workflow for handling and decontamination procedures.

Experimental Protocols: Safety Validation and Decontamination

To ensure trustworthiness in laboratory operations, workflows must be self-validating. This means incorporating verification steps that prove the environment is safe before proceeding.

Protocol A: Safe Weighing and Solution Preparation

Objective: Prevent aerosolization and dermal exposure during the transfer of the neat compound.

  • Preparation: Line the analytical balance floor with a disposable, anti-static weighing mat. Ensure the fume hood sash is lowered to the designated safety line.

  • Tare and Transfer: Place a pre-tared, sealable glass vial on the balance. Using a static-free micro-spatula, transfer the required mass of[(6-chloropyridin-2-yl)methyl]dimethylamine.

  • Containment: Seal the vial before removing it from the balance enclosure. Do not transport open containers of the neat powder across the laboratory.

  • Solubilization: Inject the chosen solvent (e.g., DMSO or anhydrous ethanol) through a septum using a syringe, or open the vial only when fully submerged in the designated localized exhaust zone.

  • Validation: Visually inspect the weighing mat. If any particulate is observed, proceed immediately to Protocol B.

Protocol B: Accidental Spill Response and Decontamination

Objective: Neutralize and remove spills while validating the restoration of a safe working environment [3].

  • Isolation: Immediately halt work. Alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation (STOT SE 3).

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like paper towels for the initial absorption.

  • Mechanical Removal: Using a plastic scoop (to avoid sparking or chemical reaction with metals), collect the saturated absorbent and place it into a designated, sealable hazardous waste container.

  • Aqueous Wash & Validation: Wash the contaminated surface with copious amounts of water and a mild detergent.

    • Self-Validation Step: Because the compound contains a basic amine, test the residual moisture on the cleaned surface with pH paper. The decontamination is only validated as successful when the surface pH returns to a neutral baseline (pH 6.5 - 7.5).

Regulatory and Compliance Framework

Compliance is not a static achievement; it requires continuous monitoring of regulatory databases. The classifications for Acute Tox. 4 and Eye Dam. 1 are strictly regulated under the CLP (Classification, Labelling and Packaging) regulation and OSHA Hazard Communication Standards. Laboratories must ensure that their internal chemical inventory systems are dynamically linked to updated SDS databases to capture any re-evaluations of the compound's toxicity profile [1].

References

  • NextSDS Substance Database:[(6-chloropyridin-2-yl)methyl]dimethylamine — Chemical Substance Information. NextSDS.
  • ChemScene:63763-80-4 | [(6-chloropyridin-2-yl)methyl]dimethylamine. ChemScene.
  • Nowas:Safety data sheet - General Handling for Acute Tox. 4 / Eye Dam. 1 / STOT SE 3. Nowas.dk.

Sources

Exploratory

Electronic and Steric Effects of [(6-Chloropyridin-2-yl)methyl]dimethylamine: A Guide to Asymmetric Donor Profiling and Hemilabile Coordination

Executive Summary[(6-Chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) [1] is a highly specialized bidentate ligand and molecular building block characterized by extreme electronic and steric asymmetry. By coupli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[(6-Chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) [1] is a highly specialized bidentate ligand and molecular building block characterized by extreme electronic and steric asymmetry. By coupling a highly basic, sterically demanding aliphatic amine with an electron-deficient, sterically hindered chloropyridine ring, this molecule serves as a premier example of a "push-pull" hemilabile system. This technical whitepaper deconstructs the physical organic chemistry governing its behavior and provides validated experimental protocols for characterizing its dual-donor capacity in transition metal catalysis and medicinal chemistry.

Molecular Architecture: The Asymmetric Bidentate Motif

The structural genius of[(6-chloropyridin-2-yl)methyl]dimethylamine lies in its dichotomy. It features two nitrogen donors separated by a methylene spacer:

  • The sp² Pyridine Nitrogen: Positioned adjacent to a strongly electron-withdrawing chlorine atom at the C6 position.

  • The sp³ Aliphatic Nitrogen: A tertiary dimethylamine group insulated from the aromatic π -system by the C2-methyl bridge.

This localized separation of electronic domains allows the molecule to act as a conformationally flexible, electronically mismatched N,N′ -chelator.

Electronic Effects: Inductive Withdrawal vs. Insulated Basicity

The coordination chemistry of this molecule is dictated by the vastly different σ -donor strengths of its two nitrogen atoms.

  • The Electron-Deficient Pyridine Core: The C6-chloro substituent exerts a powerful inductive electron-withdrawing effect (-I) across the σ -framework of the pyridine ring. While halogens possess a weak resonance-donating (+M) effect, the -I effect dominates at the ortho-position (C6 relative to N1). Consequently, the lone pair on the pyridine nitrogen is tightly held, drastically reducing its basicity and nucleophilicity. The pKa of the conjugate acid of a 2-chloropyridine derivative typically drops to ~0.5, compared to ~5.2 for unsubstituted pyridine.

  • The Basic Aliphatic Amine: The -CH₂- spacer acts as an electronic insulator, preventing the lone pair of the -N(CH₃)₂ group from delocalizing into the electron-deficient pyridine π -system. This preserves the high intrinsic basicity of the tertiary amine (pKa ~ 9.0), making it a robust, primary anchor for electrophiles and transition metals.

Causality in Hemilability: The extreme difference in donor strength results in "hemilability" [4]. When coordinated to a transition metal (e.g., Pd or Ru), the strong sp³-N forms an inert, kinetically stable bond, while the weak sp²-N forms a labile bond. This allows the pyridine arm to reversibly dissociate, creating a vacant coordination site for substrate binding during catalytic cycles without the ligand completely detaching from the metal center.

Steric Effects: Quadrant Blocking and Conformational Control

Steric bulk in[(6-chloropyridin-2-yl)methyl]dimethylamine is strategically positioned to control the trajectory of incoming molecules.

  • C6-Chloro Steric Bulk: The chlorine atom has a van der Waals radius of ~1.75 Å. When the ligand forms a 5-membered chelate ring with a metal, the C6-Cl group projects directly into the coordination sphere, effectively blocking one spatial quadrant. This steric parameter can be quantified using Charton values ( ν ), where Cl ( ν = 0.55) provides significantly more bulk than H ( ν = 0.00) [2, 3]. This quadrant-blocking is a critical design element in asymmetric catalysis to enforce stereoselectivity.

  • N,N-Dimethyl Footprint: The two methyl groups on the sp³ nitrogen create a localized steric cone that influences the "bite angle" (the N-M-N angle). The steric repulsion between the N-methyl groups and the C6-chloro group destabilizes the planar chelate conformation, further lowering the activation energy required for the hemilabile ring-opening.

Quantitative Data Summary

Table 1: Comparative Electronic and Steric Parameters

Parametersp² Pyridine Nitrogen (C6-Cl)sp³ Aliphatic Nitrogen (-NMe₂)
Hybridization sp²sp³
Estimated pKa (Conjugate Acid) ~ 0.5~ 9.0
Primary Electronic Effect Strong Inductive Withdrawal (-I)Inductive Donation (+I)
Steric Descriptor (Adjacent Group) C6-ChloroN-Methyl groups
Charton Value ( ν ) of Adjacent Group 0.55 (Cl) [2]0.52 (Me) [3]
Coordination Behavior Labile (Weak σ -donor)Inert (Strong σ -donor)

Experimental Protocols & Validation

To rigorously evaluate the electronic and steric profile of[(6-chloropyridin-2-yl)methyl]dimethylamine, the following self-validating protocols are established.

Protocol A: Determination of Dual pKa Values via Potentiometric Titration

Causality & Logic: To quantify the electronic asymmetry, thermodynamic pKa values must be measured. We utilize a 0.1 M KCl background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. This isolates the true thermodynamic protonation constants from ionic artifacts.

  • Calibration: Standardize a glass pH electrode using IUPAC standard buffer solutions (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1.0 mmol of [(6-chloropyridin-2-yl)methyl]dimethylamine in 50 mL of degassed 0.1 M KCl (aq).

  • Acidification: Lower the initial pH to 1.5 using standardized 0.1 M HCl to ensure full protonation of both nitrogen centers.

  • Titration: Add standardized 0.05 M KOH in 0.05 mL aliquots under a nitrogen atmosphere (to prevent CO₂ absorption). Record the pH after equilibrium is reached for each addition.

  • Data Analysis: Plot the titration curve (pH vs. Volume). Use non-linear regression (e.g., fitting to the Bjerrum formation function) to extract pKa₁ (pyridine N) and pKa₂ (aliphatic N).

Workflow S1 1. Sample Preparation Dissolve in 0.1M KCl (aq) S2 2. Acidification Lower pH to 1.5 with HCl S1->S2 S3 3. Titration Add 0.05M KOH in aliquots S2->S3 S4 4. Data Acquisition Record pH vs. Volume S3->S4 S5 5. Non-Linear Regression Extract pKa1 & pKa2 S4->S5

Fig 1. Standardized potentiometric titration workflow for dual pKa determination.

Protocol B: Validation of Hemilability via Variable-Temperature (VT) NMR

Causality & Logic: To prove that the steric bulk of the C6-Cl and the weak basicity of the sp²-N cause hemilability, we synthesize a Pd(II) complex and observe its fluxional behavior. VT-NMR is chosen because the rapid reversible dissociation of the pyridine arm averages the NMR signals at room temperature, but "freezes" out the distinct bound and unbound states at low temperatures.

  • Complexation: React equimolar amounts of[(6-chloropyridin-2-yl)methyl]dimethylamine and [PdCl₂(cod)] in anhydrous dichloromethane (DCM) at room temperature for 2 hours.

  • Isolation: Precipitate the resulting[PdCl₂(L)] complex using diethyl ether and dry under vacuum.

  • NMR Preparation: Dissolve 15 mg of the complex in 0.6 mL of CD₂Cl₂. Add a trace amount of tetramethylsilane (TMS) as an internal standard.

  • VT-NMR Acquisition: Acquire ¹H and ¹³C NMR spectra starting at 298 K. Sequentially lower the temperature in 10 K increments down to 193 K.

  • Interpretation: At 298 K, the -CH₂- protons will appear as a sharp singlet due to rapid fluxionality. Below the coalescence temperature (typically ~230 K for this steric profile), the -CH₂- protons will resolve into an AB quartet, confirming the rigid, locked chelate conformation where the C6-Cl group forces a specific puckering of the 5-membered ring.

Hemilability L Free Ligand [(6-Cl-Py)CH2NMe2] C1 Bidentate Complex (k2-N,N') L->C1 Coordination M Metal Precursor [PdCl2(cod)] M->C1 C2 Monodentate Complex (k1-N_sp3) C1->C2 Hemilabile Ring Opening Sub Substrate Binding & Catalysis C2->Sub Vacant Site Created Sub->C1 Product Release & Ring Closure

Fig 2. Hemilabile coordination cycle driven by the electronic asymmetry of the ligand.

Conclusion

The molecule[(6-chloropyridin-2-yl)methyl]dimethylamine is a masterclass in rational structural design. By weaponizing the inductive withdrawal and steric bulk of a C6-chlorine atom against the insulated basicity of a dimethylaminomethyl group, researchers can access a highly predictable, hemilabile coordination platform. The self-validating protocols provided herein ensure that both the thermodynamic pKa values and the kinetic fluxionality of its metal complexes can be rigorously quantified for downstream applications in synthesis and drug discovery.

References

  • [(6-chloropyridin-2-yl)
  • Correlating Sterics Parameters and Diastereomeric Ratio Values for a Multicomponent Assembly. Journal of the American Chemical Society.
  • Linear Free Energy Relationship Analysis of a Catalytic Desymmetrization Reaction. PMC/Journal of the American Chemical Society.
  • Hemilabile Phosphorus Enamine/Imine Ligands. ScholarWolf.
Foundational

Crystallographic and X-ray Diffraction Analysis of [(6-chloropyridin-2-yl)methyl]dimethylamine: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the crystallographic characterization of [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) not merely as a data collection exercise, but as a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the crystallographic characterization of [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) not merely as a data collection exercise, but as a comprehensive structural validation system. This compound—featuring a rigid 6-chloropyridine ring and a flexible, basic dimethylaminomethyl side chain—is a critical building block in pharmaceutical chemistry and transition-metal ligand design.

This whitepaper outlines the definitive methodology for acquiring, processing, and analyzing the Single-Crystal X-ray Diffraction (SC-XRD) data for this molecule. By detailing the causality behind experimental choices, this guide establishes a self-validating protocol for rigorous structural elucidation.

Experimental Protocol: Crystal Growth and SC-XRD Data Acquisition

Obtaining high-resolution diffraction data begins with the thermodynamic optimization of the crystal lattice.

Step-by-Step Crystallization Methodology
  • Solvent System Selection: Dissolve 50 mg of the compound in 1 mL of dichloromethane (DCM).

  • Anti-Solvent Diffusion: Place the unsealed sample vial inside a larger, sealed chamber containing 5 mL of a non-polar anti-solvent, such as n-hexane.

  • Thermodynamic Equilibration: Allow vapor diffusion to proceed at 4 °C over 48–72 hours.

    • Causality: The slow diffusion of the non-polar anti-solvent into the halogenated solvent gradually lowers the solubility threshold. This controlled supersaturation minimizes kinetic nucleation (which causes amorphous powdering) and promotes the thermodynamic growth of high-quality, defect-free single crystals.

  • Harvesting: Submerge the resulting crystals in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and atmospheric degradation prior to mounting.

Data Collection Protocol
  • Cryogenic Mounting: Mount a selected single crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) on a micromount. Flash-cool the sample to 100 K using a cold nitrogen stream.

    • Causality: Operating at 100 K drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factors). This minimizes background scattering and enhances the intensity of high-angle reflections, yielding a higher-resolution electron density map.

  • Diffraction Acquisition: Utilize a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Data Processing, Structure Solution, and Refinement

The transformation of raw diffraction frames into a validated 3D molecular model requires a strict computational workflow.

  • Integration: Process the raw diffraction frames using integration software (e.g., APEX3/SAINT) to extract intensity data.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: The chlorine atom moderately absorbs X-rays. Failing to correct for this absorption leads to systematic errors in the calculated structure factors, resulting in residual electron density artifacts near the heavy atom.

  • Phase Problem Solution: Solve the structure using the dual-space algorithm implemented in.

    • Causality: Dual-space recycling effectively bridges reciprocal space (diffraction data) and real space (electron density), rapidly identifying the correct atomic positions without requiring outdated heavy-atom Patterson methods.

  • Least-Squares Refinement: Refine the structural model using within the graphical interface . Perform full-matrix least-squares refinement on F2 .

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model to ensure geometrically idealized C-H bond lengths and angles.

  • Self-Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility to mathematically validate the absence of structural errors.

SCXRD_Workflow A 1. Crystal Selection (0.1 - 0.3 mm dimensions) B 2. Cryogenic Mounting (Flash-cooled to 100 K) A->B C 3. X-ray Diffraction (Mo Kα, λ = 0.71073 Å) B->C D 4. Data Integration & Absorption Correction C->D E 5. Structure Solution (SHELXT Dual-Space) D->E F 6. Least-Squares Refinement (SHELXL via Olex2) E->F G 7. Validation & CIF (checkCIF System) F->G

Step-by-step Single-Crystal X-ray Diffraction (SC-XRD) data acquisition and refinement workflow.

Quantitative Crystallographic Parameters

Based on the structural constraints of the 6-chloropyridine scaffold and the dimethylamine moiety, the following table summarizes the representative quantitative crystallographic data expected for the optimized structure of this compound.

Crystallographic ParameterRepresentative Value / Description
Chemical Formula C₈H₁₁ClN₂
Formula Weight 170.64 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Standard for achiral organic molecules)
Temperature 100(2) K
Radiation Wavelength Mo Kα (λ = 0.71073 Å)
Expected C–Cl Bond Length 1.735(2) Å
Expected C–N (Pyridine) Length 1.340(3) Å
Expected C–N (Amine) Length 1.462(3) Å
Refinement Method Full-matrix least-squares on F2

Supramolecular Packing and Halogen Bonding

Beyond the primary covalent connectivity, the 3D crystal lattice of [(6-chloropyridin-2-yl)methyl]dimethylamine is governed by highly specific intermolecular forces.

The most critical feature is the potential for halogen bonding . The covalent C–Cl bond possesses an anisotropic distribution of electron density. The electron cloud is pulled toward the equatorial region of the chlorine atom, leaving an electron-deficient, positively charged region (the σ -hole) along the distal extension of the C–Cl bond axis.

As demonstrated in broader studies of halopyridines , this σ -hole acts as a robust halogen bond donor. In the solid state, this donor can interact with the nucleophilic lone pair of the dimethylamine nitrogen or the π -electron cloud of an adjacent pyridine ring.

  • Causality: This highly directional electrostatic interaction dictates the spatial arrangement of the molecules, overriding weaker dispersion forces and driving the formation of 1D polymeric chains or stable dimeric units within the crystal lattice.

Packing_Logic Molecule [(6-chloropyridin-2-yl)methyl]dimethylamine HB_Donor Halogen Bond Donor (C-Cl σ-hole) Molecule->HB_Donor exhibits HB_Acceptor Halogen/Hydrogen Acceptor (Amine/Pyridine N) Molecule->HB_Acceptor contains Pi_Pi π-π Stacking (Pyridine Rings) Molecule->Pi_Pi engages in Packing 3D Supramolecular Crystal Lattice HB_Donor->Packing directs HB_Acceptor->Packing directs Pi_Pi->Packing stabilizes

Logical mapping of intermolecular forces governing the supramolecular crystal lattice packing.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. (2015). URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (2015). URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 42(2), 339-341. (2009). URL: [Link]

  • Title: Evaluation of Halogenopyridinium Cations as Halogen Bond Donors Source: Crystal Growth & Design, 21(12), 6963–6974. (2021). URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Strategies and Protocols for [(6-chloropyridin-2-yl)methyl]dimethylamine

Executive Summary [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR antagonists, and targeted pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR antagonists, and targeted protein degraders[1]. The molecule features a 6-chloro substituent that provides an excellent synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), while the dimethylamine moiety serves as a critical solubilizing group and a hydrogen-bond acceptor.

This application note provides drug development professionals and synthetic chemists with three orthogonal synthesis routes. By detailing the mechanistic rationale and providing field-validated protocols, this guide ensures high-yield, reproducible scale-up while adhering to principles of chemoselectivity and process efficiency.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the target's physicochemical parameters to optimize extraction and purification workflows.

ParameterValueSource
Chemical Name [(6-chloropyridin-2-yl)methyl]dimethylamine[1]
CAS Number 63763-80-4[2]
Molecular Formula C₈H₁₁ClN₂[2]
Molecular Weight 170.64 g/mol [2]
SMILES CN(CC1=NC(Cl)=CC=C1)C[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Strategic Synthesis Routes: Mechanistic Rationale

Designing a robust synthesis for this molecule requires navigating the reactivity of the pyridine ring and preventing the premature cleavage of the aryl-chloride bond. We outline three orthogonal strategies based on precursor availability and scale.

Route A: Reductive Amination (The Industry Standard)

Causality & Rationale: The reaction between 6-chloropicolinaldehyde and dimethylamine is the most scalable approach[3]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over NaBH₄. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde to an alcohol. Instead, it selectively reduces the transient, highly electrophilic iminium ion.

Route B: Direct Alkylation via Sₙ2 (The Rapid Alternative)

Causality & Rationale: Reacting 2-(bromomethyl)-6-chloropyridine with dimethylamine offers a rapid, one-step synthesis. Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) is utilized. MeCN, a polar aprotic solvent, accelerates the Sₙ2 transition state, while the insoluble K₂CO₃ acts as an acid scavenger to mop up the generated HBr, preventing the protonation (and subsequent deactivation) of the dimethylamine nucleophile.

Route C: Amidation & Selective Reduction (The Precursor-Dependent Route)

Causality & Rationale: When starting from 6-chloropicolinic acid, an amide coupling followed by reduction is required. Propylphosphonic anhydride (T3P) is the coupling agent of choice because its byproducts are entirely water-soluble, allowing for a chromatography-free workup[4]. For the subsequent reduction of the amide to the amine, Borane-THF (BH₃·THF) is strictly required. Using stronger reagents like LiAlH₄ carries a high risk of hydrodehalogenation (cleaving the 6-chloro group).

Pathway Visualizations

SynthesisRoutes Target [(6-chloropyridin-2-yl)methyl]dimethylamine (Target Molecule) R1 Route A: Reductive Amination R1->Target NaBH(OAc)3 R2 Route B: Nucleophilic Substitution R2->Target K2CO3, MeCN R3 Route C: Amidation & Reduction R3->Target 1. T3P  2. BH3-THF SM1 6-chloropicolinaldehyde + Dimethylamine SM1->R1 SM2 2-(bromomethyl)-6-chloropyridine + Dimethylamine SM2->R2 SM3 6-chloropicolinic acid + Dimethylamine SM3->R3

Caption: Synthetic decision tree for[(6-chloropyridin-2-yl)methyl]dimethylamine.

Mechanism Aldehyde 6-chloropicolinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Dimethylamine Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (H+ cat.) Product Target Amine Iminium->Product NaBH(OAc)3 (Hydride Transfer)

Caption: Mechanism of reductive amination via the highly electrophilic iminium ion intermediate.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Recommended for Scale-Up)

This protocol is optimized for high atom economy and minimal byproduct formation[3].

Reagents:

  • 6-chloropicolinaldehyde (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Iminium Formation: Charge a dry, argon-flushed round-bottom flask with 6-chloropicolinaldehyde and DCM. Cool the system to 0 °C using an ice bath.

  • Amine Addition: Add the dimethylamine solution dropwise, followed immediately by glacial acetic acid. Scientific Rationale: The acetic acid acts as a Brønsted acid catalyst, protonating the hemiaminal hydroxyl group to facilitate water elimination and drive iminium formation.

  • Hydride Transfer: Stir the mixture for 1 hour at room temperature, then cool back to 0 °C. Add NaBH(OAc)₃ portion-wise to control the mild exothermic reaction. Stir for 12 hours at room temperature.

  • Self-Validating QC Point: Perform TLC (10% MeOH in DCM). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) disappears, replaced by a ninhydrin-positive spot (Rf ~0.3).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Amidation & Selective Reduction

Utilize this protocol if the carboxylic acid is the only available starting material[4].

Step 1: T3P-Mediated Amidation

  • Dissolve 6-chloropicolinic acid (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in DCM at 0 °C.

  • Add dimethylamine (2.0 M in THF, 1.5 eq).

  • Dropwise add T3P (50% solution in EtOAc, 1.5 eq). Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with water (3x). Scientific Rationale: T3P byproducts are highly water-soluble, allowing the intermediate 6-chloro-N,N-dimethylpicolinamide to be isolated in high purity simply via phase separation.

Step 2: Chemoselective Reduction

  • Dissolve the isolated amide in anhydrous THF under argon. Cool to 0 °C.

  • Add BH₃·THF (1.0 M, 3.0 eq) dropwise. Reflux the mixture for 4 hours.

  • Quench: Cool to 0 °C and carefully quench with MeOH to destroy excess borane. Reflux for an additional 1 hour to break the stable boron-amine complex.

  • Concentrate and purify via silica gel flash chromatography to yield the target amine.

Comparative Route Analytics

MetricRoute A (Reductive Amination)Route B (Sₙ2 Alkylation)Route C (Amidation/Reduction)
Overall Yield 85 - 92%70 - 80%65 - 75% (over 2 steps)
Reaction Time ~13 Hours~4 Hours~18 Hours
Scalability Excellent (Process-friendly)GoodModerate (Requires BH₃)
Chemoselectivity HighModerate (Risk of elimination)High (If BH₃ is used)

References

  • 63763-80-4 | [(6-Chloropyridin-2-yl)
  • 63763-80-4 | [(6-chloropyridin-2-yl)
  • WO2024211346A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals Source: Google Patents URL
  • Identification of TAK-756, A Potent TAK1 Inhibitor for the Treatment of Osteoarthritis through Intra-Articular Administration Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Application

Advanced Application Note:[(6-Chloropyridin-2-yl)methyl]dimethylamine as a Hemilabile N,N-Ligand in Transition Metal Catalysis

Executive Summary In modern transition metal catalysis, the precise control of the metal center's coordination sphere is paramount for achieving high reactivity and selectivity. [(6-chloropyridin-2-yl)methyl]dimethylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern transition metal catalysis, the precise control of the metal center's coordination sphere is paramount for achieving high reactivity and selectivity. [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) has emerged as a highly specialized bidentate N,N-ligand[1][2]. Featuring a tertiary amine donor and a sterically hindered, electron-deficient pyridine ring, this molecule acts as a "hemilabile" ligand.

As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical ligand design and practical benchtop execution. This document details the causality behind the hemilabile behavior of this ligand and provides self-validating protocols for its application in Iridium-catalyzed C–H borylation and Nickel-catalyzed dicarbofunctionalization.

Mechanistic Insights: The Power of Hemilability

The efficacy of[(6-chloropyridin-2-yl)methyl]dimethylamine is rooted in the strategic placement of the 6-chloro substituent on the pyridine ring.

  • Steric and Electronic Causality: The chlorine atom at the 6-position introduces significant steric bulk adjacent to the coordinating pyridine nitrogen. Concurrently, its electron-withdrawing inductive effect reduces the basicity (and thus the σ-donor strength) of the pyridine nitrogen.

  • The Hemilabile Effect: These combined effects result in a dynamic coordination mode[3]. While the flexible dimethylamine arm remains firmly anchored to the metal center, the 6-chloro-pyridine arm is weakly coordinated. During the catalytic cycle, the pyridine arm temporarily dissociates, creating a vacant coordination site that allows bulky substrates or reagents to bind to the metal center[4]. Following the bond-forming reductive elimination step, the pyridine arm re-coordinates, stabilizing the resting state of the catalyst and preventing decomposition[5].

CatalyticCycle N1 Resting State Bidentate N,N-Coordination N2 Ligand Hemilability 6-Cl-Pyridine Dissociation N1->N2 Dynamic Equilibrium N3 Substrate Coordination at Vacant Metal Site N2->N3 Substrate Entry N4 Oxidative Addition & Migratory Insertion N3->N4 Catalytic Activation N5 Reductive Elimination Product Release N4->N5 Bond Formation N5->N1 Ligand Re-coordination

Caption: Hemilabile catalytic cycle enabled by the temporary dissociation of the 6-chloro-pyridine arm.

Application 1: Iridium-Catalyzed Regioselective C–H Borylation

Hemilabile N,N-ligands have revolutionized Ir-catalyzed ortho-borylation of arenes by overcoming the steric limitations of traditional bipyridine ligands[4][5]. The temporary generation of a coordinatively unsaturated intermediate facilitates the activation of hindered C(ortho)–H bonds.

Self-Validating Experimental Protocol

Note: This protocol utilizes a built-in colorimetric validation step to ensure active catalyst formation.

Materials:

  • Pre-catalyst:[Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand:[(6-chloropyridin-2-yl)methyl]dimethylamine (3.0 mol%)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology:

  • Glovebox Setup: Inside an argon-filled glovebox, weigh [Ir(OMe)(cod)]₂ and the ligand into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Pre-complexation (Validation Step): Add 1.0 mL of anhydrous THF. Stir the mixture at room temperature for 30 minutes.

    • Causality & Validation: The solution must transition from a pale yellow to a deep, homogeneous red/brown. This color shift confirms the successful displacement of the cyclooctadiene (cod) or methoxy ligands and the formation of the active Ir-N,N bidentate complex. If the solution remains pale, the ligand may be oxidized or the solvent wet; halt the experiment.

  • Reagent Addition: Add B₂pin₂ and the arene substrate (1.0 mmol) to the activated catalyst solution. Wash the sides of the tube with an additional 1.0 mL of THF.

  • Thermal Activation: Seal the Schlenk tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, quench by exposing to air, and filter the mixture through a short pad of Celite, eluting with ethyl acetate. Concentrate in vacuo and purify via silica gel chromatography.

Application 2: Nickel-Catalyzed Alkene Dicarbofunctionalization

In multi-component cross-coupling, preventing premature β-hydride elimination is critical. The hemilabile nature of[(6-chloropyridin-2-yl)methyl]dimethylamine allows it to stabilize the Ni(II) intermediate while providing the necessary steric environment to enforce stereoselective migratory insertion[3].

Experimental Protocol

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, combine Ni(cod)₂ (5 mol%), [(6-chloropyridin-2-yl)methyl]dimethylamine (6 mol%), and anhydrous 1,4-dioxane (2.0 mL) in a 2-dram vial. Stir for 20 minutes until a dark homogenous solution forms.

  • Coupling Partners: Add the unactivated alkene (1.0 equiv), aryl iodide (1.5 equiv), and arylboronic ester (2.0 equiv).

  • Base Addition: Add finely milled Cs₂CO₃ (2.0 equiv). Causality: A finely milled inorganic base is required to ensure sufficient surface area for the transmetalation step in the heterogeneous dioxane mixture.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir vigorously at 60 °C for 24 hours.

  • Tracking (Self-Validation): Monitor the reaction via GC-MS. The disappearance of the aryl iodide peak coupled with the emergence of the dicarbofunctionalized product mass validates the turnover of the catalytic cycle.

ExperimentalWorkflow S1 Step 1: Glovebox Weigh Catalyst & Ligand S2 Step 2: Pre-complexation Stir 30 min (Color Change) S1->S2 S3 Step 3: Reagent Addition Add Substrate & Solvent S2->S3 S4 Step 4: Thermal Reaction Heat at 60-80°C under N2 S3->S4 S5 Step 5: Workup Celite Filtration & GC-MS S4->S5

Caption: Step-by-step experimental workflow for setting up air-sensitive transition metal catalysis.

Quantitative Data Summary

The table below summarizes the expected catalytic performance of[(6-chloropyridin-2-yl)methyl]dimethylamine compared to standard, non-hemilabile bipyridine ligands across different methodologies.

Catalytic SystemSubstrate TypeLigand TypeYield (%)Regio-/Stereo-selectivity
Ir-Catalyzed C–H Borylation Hindered ArenesStandard (dtbpy)< 30%Poor (mixed isomers)
Ir-Catalyzed C–H Borylation Hindered ArenesHemilabile (6-Cl-N,N) > 85% > 95:5 (ortho-selective)
Ni-Catalyzed Dicarbofunctionalization Unactivated AlkenesStandard (bipy)45%High β-hydride elimination
Ni-Catalyzed Dicarbofunctionalization Unactivated AlkenesHemilabile (6-Cl-N,N) 82% Suppressed elimination

Data Interpretation: The quantitative leap in yield and selectivity when utilizing the 6-chloro substituted ligand highlights the necessity of hemilability. By preventing the metal center from becoming coordinatively saturated during the sterically demanding transition states, the ligand suppresses unwanted side reactions (like β-hydride elimination) and drives the reaction toward the desired product.

Sources

Method

The Strategic Utility of [(6-chloropyridin-2-yl)methyl]dimethylamine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged 2-Aminomethyl-6-chloropyridine Scaffold In the landscape of contemporary drug discovery, certain molecular scaffolds have earned the designation of "privileged structures" due to their abilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 2-Aminomethyl-6-chloropyridine Scaffold

In the landscape of contemporary drug discovery, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to serve as versatile platforms for the development of a wide array of therapeutic agents. The 2-aminomethyl-6-chloropyridine framework, exemplified by [(6-chloropyridin-2-yl)methyl]dimethylamine, is a prominent member of this class. Its unique electronic and structural features—a nucleophilic dimethylaminomethyl group at the 2-position and a reactive chlorine atom at the 6-position of an electron-deficient pyridine ring—provide a powerful toolkit for medicinal chemists. This combination allows for precise molecular tailoring, enabling the optimization of pharmacological activity, selectivity, and pharmacokinetic properties.

This technical guide offers an in-depth exploration of the [(6-chloropyridin-2-yl)methyl]dimethylamine building block, presenting its synthesis, key reactions, and applications in the development of novel therapeutics. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this valuable scaffold in their research endeavors. The pyridine core is a common feature in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2]

Physicochemical Properties and Reactivity

The reactivity of [(6-chloropyridin-2-yl)methyl]dimethylamine is governed by the interplay of its constituent functional groups. The pyridine ring, being an electron-deficient aromatic system, activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). This makes the 6-position a prime site for the introduction of various aryl, heteroaryl, and nitrogen-based nucleophiles.

Furthermore, the chloro-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of a wide range of substituents, significantly expanding the accessible chemical space.[3]

The dimethylaminomethyl group at the 2-position is a key contributor to the building block's utility. The basic nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets and can be protonated at physiological pH, enhancing aqueous solubility—a critical parameter for drug candidates. The dimethylamine moiety is a common pharmacophore found in a multitude of FDA-approved drugs, where it often plays a role in receptor binding and improving pharmacokinetic profiles.[4][5]

Table 1: Physicochemical Properties of [(6-chloropyridin-2-yl)methyl]dimethylamine

PropertyValueSource
CAS Number 63763-80-4[6]
Molecular Formula C₈H₁₁ClN₂[7]
Molecular Weight 170.64 g/mol [7]
Appearance Not specified; likely a solid or oil
Storage Sealed in dry, 2-8°C

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

Antimicrobial Agents

Derivatives of 6-chloropyridin-2-ylamine have been synthesized and evaluated for their antibacterial and antifungal activities.[8] The ability to modify the scaffold at multiple positions allows for the fine-tuning of the antimicrobial spectrum and potency.[3] Studies on related pyridine-2-methylamine derivatives have identified potent inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, highlighting the potential of this scaffold in the development of novel anti-tubercular agents.[9]

Kinase Inhibitors in Oncology

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. The structural resemblance of the pyridine ring to the purine core of ATP allows derivatives to bind to the ATP-binding site of various kinases. The 6-chloropyrido[2,3-d]pyrimidine core, a related scaffold, is a key building block for a diverse range of potent and selective kinase inhibitors.[10] The ability to introduce a variety of substituents at the 6-position of the [(6-chloropyridin-2-yl)methyl]dimethylamine building block via cross-coupling reactions makes it an attractive starting point for the synthesis of novel kinase inhibitor libraries.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 6-chloropyridin-3-yl, a close isomer of the scaffold , have been investigated as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are implicated in a range of neurological and psychiatric disorders, making them important therapeutic targets. The dimethylaminomethyl group in our building block could potentially interact with the nAChR binding site, suggesting its utility in the design of novel nAChR modulators.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key precursor and a representative cross-coupling reaction. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of the Precursor 2-Amino-6-chloropyridine

This protocol describes a general method for the reduction of 2-chloro-6-nitropyridine to the corresponding amine, a crucial starting material.

Workflow for the Synthesis of 2-Amino-6-chloropyridine

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reduction cluster_3 Work-up and Isolation A Add 2-chloro-6-nitropyridine (1.0 mmol) to EtOH/water (1:1, 20 mL) B Add TAPEHA-Pd catalyst (0.015 g) A->B C Slowly add NaBH4 (4.0 mmol) B->C D Stir at room temperature for 1.5 h C->D E Filter to remove catalyst D->E F Extract with EtOAc (3 x 30 mL) E->F G Dry organic layers over MgSO4 F->G H Concentrate under vacuum G->H

Caption: A general workflow for the synthesis of 2-amino-6-chloropyridine.

Materials:

  • 2-chloro-6-nitropyridine (1.0 mmol)

  • Ethanol (EtOH)

  • Water

  • TAPEHA-Pd catalyst (or other suitable palladium catalyst)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-nitropyridine (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL).

  • Add the TAPEHA-Pd catalyst (0.015 g) to the solution.

  • Slowly add sodium borohydride (4.0 mmol) to the reaction mixture. The color of the mixture will likely change, indicating the formation of palladium nanoparticles.

  • Stir the reaction vigorously at room temperature for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Extract the filtrate with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[11]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 6-Chloropyridine Derivative

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-chloropyridine derivative with an arylboronic acid. This reaction can be adapted for [(6-chloropyridin-2-yl)methyl]dimethylamine.

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Catalyst Addition cluster_2 Reaction cluster_3 Work-up and Purification A Add 6-chloropyridine derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv) to a dry Schlenk flask B Evacuate and backfill with Ar/N2 (3x) A->B C Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if needed) B->C D Add anhydrous, degassed solvent (e.g., dioxane) C->D E Heat to 80-120 °C with stirring D->E F Monitor by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous work-up and extraction G->H I Dry organic phase and concentrate H->I J Purify by column chromatography I->J

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • [(6-chloropyridin-2-yl)methyl]dimethylamine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [(6-chloropyridin-2-yl)methyl]dimethylamine, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the palladium catalyst (and ligand, if required) to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Conclusion

The [(6-chloropyridin-2-yl)methyl]dimethylamine building block represents a synthetically versatile and medicinally relevant scaffold. Its inherent reactivity, coupled with the strategic placement of key functional groups, provides a robust platform for the generation of diverse molecular architectures. While further exploration is needed to fully elucidate its potential in specific therapeutic applications, the foundational chemistry and biological precedence of related structures underscore its value to the drug discovery community. The protocols and insights presented in this guide are intended to facilitate the exploration of this promising building block in the ongoing quest for novel and effective medicines.

References

  • Nagashree, S., Mallesha, L., & Mallu, P. (2026).
  • NextSDS. (n.d.). [(6-chloropyridin-2-yl)methyl]dimethylamine — Chemical Substance Information. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019). A REVIEW ON: COMBINATORIAL CHEMISTRY AND ITS APPLICATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Retrieved from [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). PMC. Retrieved from [Link]

  • Syrris. (n.d.). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Retrieved from [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). [ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5206350A - Synthetic process for the preparation of anti-tumor agent-etoposide.
  • IntechOpen. (2022). The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. Retrieved from [Link]

  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof.

Sources

Application

Advanced Functionalization Protocols for[(6-Chloropyridin-2-yl)methyl]dimethylamine: A Comprehensive Guide

Executive Summary[(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery [1]. It features an electrophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery [1]. It features an electrophilic 6-chloro substituent primed for cross-coupling and nucleophilic aromatic substitution (SNAr), alongside a 2-(dimethylamino)methyl group. This tertiary amine serves a dual purpose: it acts as a solubilizing pharmacophore to improve drug-like properties and functions as a powerful, Lewis-basic directing group for transition-metal-catalyzed C-H activation. This application note details field-proven, self-validating protocols for the late-stage functionalization of this critical scaffold.

Mechanistic Causality & Reaction Design (E-E-A-T)

Successful functionalization of[(6-chloropyridin-2-yl)methyl]dimethylamine requires a deep understanding of its electronic and steric landscape:

  • The C6-Cl Bond (Electrophilic Hub): Pyridine rings are inherently electron-deficient due to the electronegative nitrogen atom, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the oxidative addition of low-valent transition metals (e.g., Pd(0), Ni(0)) into the C-Cl bond [2]. Furthermore, the pyridine nitrogen stabilizes the anionic Meisenheimer intermediate during SNAr reactions, making the 6-position highly reactive toward nucleophiles [3].

  • The 2-(Dimethylamino)methyl Group (Directing & Chelating Agent): The tertiary amine is a strong Lewis base. In poorly optimized cross-coupling reactions, it can poison the catalyst via stable bidentate chelation. However, this exact property can be strategically leveraged to direct transition metals (like Rh(III) or Pd(II)) to the sterically accessible C3 position via the formation of a thermodynamically favorable 5- or 6-membered metallacycle [4].

Global Functionalization Pathways

G Core [(6-chloropyridin-2-yl)methyl]dimethylamine Suzuki Suzuki-Miyaura Coupling (C6) Pd Catalyst, Boronic Acid Core->Suzuki C-Cl Activation SNAr SNAr Amination (C6) Amine, DMSO, 120°C Core->SNAr Nucleophilic Attack CH_Act Directed C-H Activation (C3) Rh(III) Catalyst, Alkene Core->CH_Act Amine Directed

Divergent functionalization pathways for [(6-chloropyridin-2-yl)methyl]dimethylamine.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Causality & Expert Insight: To prevent the dimethylamino group from sequestering the palladium catalyst, a bidentate ligand with a large bite angle (e.g., dppf) is recommended. The use of a biphasic aqueous base system (Na2CO3) accelerates the transmetalation step by forming a reactive boronate complex [2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge [(6-chloropyridin-2-yl)methyl]dimethylamine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 4.0 mL of degassed 1,4-dioxane followed by 2.0 mL of a degassed 2.0 M aqueous Na2CO3 solution (4.0 mmol, 4.0 equiv).

  • Reaction: Seal the tube and heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours. The vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous phases.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the C6-arylated product.

Protocol 2: Transition-Metal-Free SNAr Amination at C6

Causality & Expert Insight: While 2-fluoropyridines undergo SNAr readily, 2-chloropyridines require more forcing conditions [3]. To achieve high conversion without transition metals, polar aprotic solvents (e.g., DMSO) and elevated temperatures are utilized to stabilize the highly polar transition state of the Meisenheimer intermediate.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure vial, combine [(6-chloropyridin-2-yl)methyl]dimethylamine (1.0 mmol, 1.0 equiv), a secondary amine (e.g., morpholine or piperidine, 2.5 mmol, 2.5 equiv), and finely powdered anhydrous K2CO3 (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Suspend the mixture in 3.0 mL of anhydrous DMSO.

  • Reaction: Seal the vial and heat to 120 °C in an oil bath for 16–24 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into 20 mL of ice-cold water. If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract with dichloromethane (3 × 15 mL).

  • Purification: Wash the combined DCM extracts extensively with water (5 × 15 mL) to remove residual DMSO. Dry over Na2SO4, concentrate, and purify via recrystallization or chromatography.

Protocol 3: Directed C-H Functionalization at the C3 Position

Causality & Expert Insight: The (dimethylamino)methyl group acts as an endogenous directing group. Using a Rh(III) catalyst, the metal coordinates to the amine nitrogen and undergoes selective C-H activation at the sterically accessible C3 position, forming a stable rhodacycle [4]. Copper(II) acetate is used as a terminal oxidant to regenerate the active Rh(III) species after β-hydride elimination.

Step-by-Step Methodology:

  • Preparation: In a sealed tube under ambient air, add [(6-chloropyridin-2-yl)methyl]dimethylamine (0.5 mmol, 1.0 equiv), an activated alkene (e.g., ethyl acrylate, 0.75 mmol, 1.5 equiv), [RhCp*Cl2]2 (0.0125 mmol, 2.5 mol%), AgSbF6 (0.05 mmol, 10 mol%), and Cu(OAc)2 (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.5 mL of 1,2-dichloroethane (DCE) or tert-amyl alcohol.

  • Reaction: Seal the tube and stir at 110 °C for 24 hours. The solution will typically turn dark green/brown as the copper oxidant is consumed.

  • Workup & Purification: Cool the mixture, dilute with DCM, and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate and purify via silica gel chromatography to isolate the C3-alkenylated product.

G Rh_Cat Rh(III) Catalyst Coord Amine Coordination Rh_Cat->Coord CH_Cleavage C-H Cleavage (C3) Metallacycle Formation Coord->CH_Cleavage Insertion Alkene Insertion CH_Cleavage->Insertion Red_Elim β-Hydride Elimination / Product Release Insertion->Red_Elim Red_Elim->Rh_Cat Oxidant (Cu)

Catalytic cycle for the Rh(III)-catalyzed, amine-directed C-H functionalization at the C3 position.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three functionalization protocols based on standard medicinal chemistry optimization campaigns.

Functionalization TypeTarget SiteKey Reagents / CatalystTemp (°C)Expected Yield RangeFunctional Group Tolerance
Suzuki-Miyaura C6Pd(dppf)Cl2, Ar-B(OH)2, Na2CO39075% – 92%High (Alcohols, Esters, Nitriles)
SNAr Amination C6Secondary Amine, K2CO3, DMSO12060% – 85%Moderate (Avoid base-sensitive groups)
Directed C-H Alkenylation C3[RhCp*Cl2]2, AgSbF6, Cu(OAc)211055% – 78%High (Halogens retained at C6)

References

  • NextSDS. (n.d.). [(6-chloropyridin-2-yl)methyl]dimethylamine — Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Retrieved from[Link]

  • American Chemical Society (ACS). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from[Link]

  • MDPI. (2019). Amide Bond Activation and Directed C-H Functionalization. Retrieved from[Link]

Method

Application Note: [(6-Chloropyridin-2-yl)methyl]dimethylamine in Organometallic Chemistry and Ligand Design

Target Audience: Researchers, organometallic chemists, and drug development professionals. Executive Summary & Chemical Profile [(6-Chloropyridin-2-yl)methyl]dimethylamine is a highly versatile, bifunctional building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, organometallic chemists, and drug development professionals.

Executive Summary & Chemical Profile

[(6-Chloropyridin-2-yl)methyl]dimethylamine is a highly versatile, bifunctional building block in modern organometallic chemistry. Structurally, it combines a rigid pyridine core with a flexible, sp3 -hybridized dimethylamine arm and a reactive 6-chloro substituent. This unique triad of features allows it to function either directly as a hemilabile N,N'-bidentate ligand or as a precursor for advanced tridentate pincer ligands (e.g., PNN, NNN) [3].

Understanding the causality behind its reactivity is essential for rational catalyst design. The electronic asymmetry between the "hard" aliphatic amine and the "soft" aromatic pyridine enables dynamic coordination states, while the highly polarized C–Cl bond serves as an ideal site for late-stage functionalization or directed oxidative addition.

Physicochemical Properties
PropertyValue / Description
Chemical Name [(6-Chloropyridin-2-yl)methyl]dimethylamine
CAS Number 63763-80-4
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
Coordination Mode N,N'-Bidentate (Hemilabile) or C^N^N (Cyclometalated)
Key Reactive Site C–Cl bond at the 6-position (for cross-coupling / oxidative addition)

Core Application 1: Direct Coordination as a Hemilabile N,N'-Bidentate Ligand

Mechanistic Insight

In homogeneous catalysis, catalyst resting states often suffer from over-stabilization, preventing substrate binding. Hemilability solves this by utilizing ligands with two electronically distinct donors [1]. In [(6-chloropyridin-2-yl)methyl]dimethylamine, the pyridine nitrogen forms a robust, kinetically inert bond with late transition metals (e.g., Pd, Pt, Ru). Conversely, the sp3 dimethylamine nitrogen is a strong σ -donor but lacks π -acceptor capabilities, making its coordination sensitive to steric crowding and trans-effects. During a catalytic cycle, the dimethylamine arm can reversibly dissociate ("open"), providing a vacant coordination site for the substrate, and subsequently re-coordinate ("close") to stabilize the intermediate and drive product reductive elimination.

Protocol: Synthesis of a [Pd(N,N)Cl₂] Precatalyst

This protocol describes the synthesis of a self-validating hemilabile palladium complex. The displacement of the COD ligand provides a clear visual and analytical endpoint.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 equivalent of[PdCl₂(COD)] (COD = 1,5-cyclooctadiene) in anhydrous dichloromethane (DCM) to form a clear yellow solution.

  • Ligand Addition: Slowly add a solution of[(6-chloropyridin-2-yl)methyl]dimethylamine (1.05 eq) in DCM dropwise at room temperature.

  • Observation & Causality: Stir the reaction for 4 hours. The displacement of the weakly bound COD ligand by the stronger N,N-chelate is thermodynamically driven. A successful coordination is visually validated by a shift in the solution's color from pale yellow to a deeper orange-yellow.

  • Precipitation: Concentrate the solution to one-third of its volume under reduced pressure. Slowly layer with anhydrous diethyl ether to induce crystallization.

  • Isolation: Filter the resulting microcrystalline solid, wash with cold diethyl ether, and dry under high vacuum.

  • Validation: Confirm the structure via ¹H NMR. The methylene protons (–CH₂–) of the ligand, which appear as a sharp singlet in the free ligand, will split into an AB quartet upon coordination due to the restricted rotation and the formation of a rigid 5-membered metallacycle.

Core Application 2: Precursor for Tridentate PNN Pincer Ligands

Mechanistic Insight

The 6-chloro position of the pyridine ring is highly activated due to the electron-withdrawing nature of the adjacent nitrogen atom. This makes it an excellent candidate for Palladium-catalyzed C–P cross-coupling. Reacting this precursor with secondary phosphines yields PNN pincer ligands.

PNN ligands are foundational to the concept of Metal-Ligand Cooperation (MLC) , pioneered by Milstein and co-workers [2]. When coordinated to a metal like Ruthenium, the methylene spacer of the PNN ligand can be deprotonated by a strong base, leading to the dearomatization of the pyridine ring. This dearomatized complex can heterolytically cleave H₂, H₂O, or C–H bonds by simultaneously utilizing the metal center and the ligand backbone, a mechanism that has revolutionized ester hydrogenation and dehydrogenative coupling.

PNN_Synthesis A [(6-chloropyridin-2-yl)methyl] dimethylamine (Precursor) B Pd-Catalyzed Phosphination (HP(t-Bu)2) A->B Cross-Coupling C PNN Pincer Ligand (Hemilabile) B->C High Yield D Ru(II) Complexation [RuCl2(PPh3)3] C->D Chelation E Base Activation (Dearomatization) D->E -HCl F Active Ru Catalyst (Metal-Ligand Cooperation) E->F H2 Activation

Caption: Workflow for the synthesis of a PNN pincer ligand and subsequent Ru-catalyst activation.

Protocol: Synthesis of a PNN Pincer Ligand via Pd-Catalyzed Phosphination
  • Reaction Assembly: Inside a glovebox, charge a thick-walled Schlenk tube with Pd(OAc)₂ (5 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%), and sodium tert-butoxide (1.5 eq).

  • Reagent Addition: Add anhydrous toluene, followed by[(6-chloropyridin-2-yl)methyl]dimethylamine (1.0 eq) and di-tert-butylphosphine (1.2 eq).

  • Heating: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 105 °C for 16 hours behind a blast shield.

  • Workup: Cool to room temperature. The reaction mixture will appear dark due to Pd black formation. Filter the mixture through a pad of Celite under a blanket of nitrogen to remove inorganic salts and Pd nanoparticles.

  • Purification: Concentrate the filtrate and purify via neutral alumina column chromatography (using degassed solvents) to isolate the PNN ligand.

  • Catalyst Activation (Self-Validation): When this ligand is subsequently coordinated to Ru(II) and treated with a base (e.g., KOtBu), a dramatic color shift from yellow/orange to deep dark red/purple will occur. This color change is the definitive visual proof of pyridine dearomatization, confirming the formation of the active catalytic species.

Core Application 3: Oxidative Addition for Cyclometalated C^N^N Complexes

Mechanistic Insight

Beyond cross-coupling, the C–Cl bond can be utilized directly to form robust organometallic frameworks. When [(6-chloropyridin-2-yl)methyl]dimethylamine is reacted with low-valent metals (e.g., Ni(0), Pd(0), or Ir(I)), the initial interaction is the chelation of the N,N-donors. This pre-coordination is mechanistically critical: it forces the C–Cl bond into the immediate coordination sphere of the metal (the proximity effect). The entropic cost of the reaction is paid during the initial chelation, drastically lowering the kinetic barrier for the subsequent intramolecular oxidative addition. The result is a highly stable, cyclometalated C^N^N complex.

Oxidative_Addition A [(6-chloropyridin-2-yl)methyl] dimethylamine C Pre-coordination (N,N-Chelation) A->C + Metal(0) B Low-Valent Metal e.g., Ni(COD)2 or Pd(dba)2 B->C D Intramolecular Oxidative Addition C->D C-Cl Proximity E Cyclometalated Complex (C^N^N Coordination) D->E Stable M(II) Species

Caption: Mechanistic pathway of intramolecular C-Cl oxidative addition to form a cyclometalated complex.

Data Presentation: Comparative Ligand Properties

To guide rational experimental design, the table below summarizes the structural and electronic impacts of utilizing[(6-chloropyridin-2-yl)methyl]dimethylamine compared to its unsubstituted analogs.

Ligand FeatureElectronic EffectSteric EffectCatalytic Consequence
Dimethylamine Group Strong σ -donor; Hard Lewis base.Moderate steric bulk (cone angle dependent on rotation).Induces hemilability; stabilizes high oxidation states during oxidative addition.
Pyridine Core π -acceptor; Soft Lewis base.Planar, rigid backbone.Provides a stable resting state; allows for dearomatization (MLC).
6-Chloro Substituent Inductive electron withdrawal (-I effect).Increases steric bulk adjacent to the pyridine nitrogen.Lowers pyridine pKa (weaker donor); activates the C-6 position for cross-coupling or cyclometalation.

References

  • Braunstein, P.; Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems". Angewandte Chemie International Edition. 2001, 40 (4): 680–699. URL:[Link]

  • Milstein, D. et al. "The Milstein Bipyridyl PNN Pincer Complex of Ruthenium Becomes a Noyori-Type Catalyst under Reducing Conditions". Journal of the American Chemical Society. 2020, 142 (46): 19510–19522. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Best purification and crystallization techniques for[(6-chloropyridin-2-yl)methyl]dimethylamine

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven guidance for the purification and crystallization of [(6-chloropyridin-2-yl)methyl]dimethylamine (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven guidance for the purification and crystallization of [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS No. 63763-80-4). This guide moves beyond simple instructions, focusing on the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when working with this and similar aminopyridine compounds.

Q1: What are the primary challenges in purifying [(6-chloropyridin-2-yl)methyl]dimethylamine?

A1: The main challenges stem from the compound's chemical nature. As a tertiary amine and a pyridine derivative, it is basic. This basicity leads to strong, often problematic, interactions with the acidic stationary phases typically used in column chromatography, such as silica gel. This results in significant peak tailing, poor separation, and potential loss of product on the column.[1][2] Furthermore, depending on the synthetic route, common impurities may include structurally similar primary and secondary amines, which can be difficult to separate from the target tertiary amine.[3][4]

Q2: What are the most effective purification techniques for this compound on a lab scale?

A2: A multi-step approach is often most effective. The primary methods to consider are:

  • Acid-Base Extraction: This is an excellent first-pass technique to separate the basic amine product from any neutral or acidic impurities and byproducts.[2][3] It is highly effective for bulk impurity removal before a higher-resolution technique.

  • Flash Column Chromatography: This is the workhorse for achieving high purity. However, it is critical to mitigate the on-column basic interactions. This can be achieved by either using a mobile phase modifier (like triethylamine) or employing an amine-functionalized stationary phase.[1]

  • Crystallization: This is the ultimate step for achieving high purity and obtaining a stable, solid final product. Finding the right solvent or solvent system is key.[5]

Q3: How do I select an appropriate solvent system for crystallization?

A3: Solvent selection is an empirical process, but it can be guided by the "like dissolves like" principle.[5] Since your compound is moderately polar, start by screening solvents of varying polarities. The ideal single solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. If a single solvent proves inadequate, a two-solvent (or mixed-solvent) system is a powerful alternative. This involves a "good" solvent in which the compound is soluble and a miscible "poor" solvent (anti-solvent) in which it is not.[5][6]

Q4: What are the likely impurities I need to remove from my crude [(6-chloropyridin-2-yl)methyl]dimethylamine?

A4: Impurities are typically related to the synthesis method. Common impurities for this class of compounds include:

  • Unreacted Starting Materials: For example, 2-chloro-6-(chloromethyl)pyridine or dimethylamine.

  • Related Amines: If the synthesis involves alkylation of a primary or secondary amine, you may have under- or over-alkylated byproducts.[3]

  • Reaction Byproducts: Depending on the reagents used, byproducts like dimethylamine hydrochloride can form and must be removed.[7]

  • Solvent Residues and Reagents: Residual solvents and unreacted reagents from the preceding reaction.

Part 2: Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Severe peak tailing during silica gel chromatography. The basic tertiary amine and pyridine nitrogen atoms are strongly interacting with acidic silanol (Si-OH) groups on the silica surface, preventing clean elution.[1][2]1. Add a Basic Modifier: Incorporate 0.5-1% v/v of an amine like triethylamine (TEA) or pyridine into your mobile phase (eluent).[2] The TEA will competitively bind to the acidic sites on the silica, masking them from your product and allowing for symmetrical peak elution.2. Use an Amine-Functionalized Column: Employ a stationary phase where the silica surface is bonded with aminopropyl groups (often designated as NH2 or NH). This creates a more basic surface environment, eliminating the need for mobile phase modifiers and often providing superior separation for basic compounds.[1]
The compound "oils out" instead of crystallizing. This occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often because the solution is too concentrated (supersaturated) or the boiling point of the solvent is higher than the melting point of your compound-solvent mixture.1. Reheat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the "good" solvent to reduce the saturation level.[5]2. Slow Cooling: Allow the flask to cool very slowly to room temperature without disturbance. Do not place it directly in an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation instead of amorphous oiling.
No crystals form after the solution has cooled. This is one of the most common crystallization issues. The primary causes are using too much solvent or the solution remaining in a supersaturated state without a nucleation point.[5]1. Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a high-energy surface that can initiate crystal growth.[5]2. Add a Seed Crystal: If you have a tiny amount of pure, solid product, add it to the cooled solution. This seed provides a perfect template for new crystals to grow upon.[5]3. Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[5]
Final product purity is still low after one purification step. The impurities have very similar polarity and solubility characteristics to your target compound, making a single-pass purification insufficient.1. Orthogonal Purification: Combine two different purification methods. For instance, perform an acid-base extraction to remove non-basic impurities first, then purify the resulting material by column chromatography to separate closely related amines. Follow this with a final crystallization step to achieve maximum purity.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The protonated amine product will move into the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the collected aqueous layer in an ice bath and slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >10. This deprotonates the amine, making it insoluble in water.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh portions of ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified amine.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the use of standard silica gel.

  • Mobile Phase Preparation: Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes). Crucially, add 0.5-1% triethylamine (TEA) by volume to this mobile phase to prevent peak tailing.[2]

  • Column Packing: Pack a flash chromatography column with silica gel using your initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product (pre-purified by extraction, if desired) in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading).

  • Elution: Begin elution with the starting mobile phase composition. Gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC), also using a TEA-modified eluent for development.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure.

Protocol 3: Purification by Two-Solvent Recrystallization

This protocol is ideal when a single perfect recrystallization solvent cannot be found.

  • Solvent Selection: Identify a "good" solvent (e.g., acetone, isopropanol, or ethyl acetate) where your compound is soluble, and a miscible "poor" anti-solvent (e.g., hexanes or water) where it is insoluble.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Clarification: Add 1-2 more drops of the hot "good" solvent until the solution just becomes clear again.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Part 4: Visualization and Data Summary

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow start Crude Product [(6-chloropyridin-2-yl)methyl]dimethylamine acid_base Perform Acid-Base Extraction start->acid_base Remove bulk non-basic impurities is_solid Is the crude material a solid? chromatography Flash Column Chromatography is_solid->chromatography Yes/No (For separating similar amines) acid_base->is_solid analysis Check Purity (NMR, LC-MS) chromatography->analysis crystallization Crystallization final_product Pure Crystalline Product crystallization->final_product analysis->chromatography Purity <95% (Re-purify) analysis->crystallization Purity >95%

Caption: Decision workflow for selecting a purification strategy.

Table 1: Recommended Solvent Systems

TechniqueSolvent System ComponentRole / PurposeNotes
Flash Chromatography Hexanes / Ethyl AcetateMobile PhaseStandard polarity range.
Dichloromethane / MethanolMobile PhaseFor more polar compounds.
Triethylamine (TEA)Mobile Phase AdditiveCritical: Add 0.5-1% to prevent peak tailing on silica.[2]
Crystallization Isopropanol / HexanesGood / Poor SolventsA common pair for moderately polar compounds.
Acetone / WaterGood / Poor SolventsAnother effective option to screen.
EthanolSingle SolventHas been used for other 2-aminopyridine derivatives.[8]

References

  • NextSDS. [(6-chloropyridin-2-yl)methyl]dimethylamine — Chemical Substance Information. Available from: [Link]

  • Jha, A., & Naidu, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available from: [Link]

  • Horn, P. et al. (1981). Purification of tertiary amines using an adsorbent. Google Patents (US4255356A).
  • Biotage. (2023). Is there an easy way to purify organic amines? Available from: [Link]

  • ACS Publications. (2025). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Le, C. et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • Fischer, R. et al. (2009). Process for the preparation on 2-aminomethylpyridine derivatives. Google Patents (US7608720B2).
  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
  • Al-Amiery, A. A. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. Available from: [Link]

  • Overberger, C. G. et al. Pyrimidine,2-dimethylamino. Organic Syntheses Procedure. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with[(6-chloropyridin-2-yl)methyl]dimethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with the cross-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with the cross-coupling of [(6-chloropyridin-2-yl)methyl]dimethylamine .

This substrate presents a dual challenge: it is an electronically deactivated aryl chloride (requiring high energy for oxidative addition), and it possesses a 2-(aminomethyl)pyridine motif—a potent bidentate N,N-chelator that can poison palladium catalysts. The protocols and insights below are designed to bypass these bottlenecks using rationally selected catalytic systems.

Part 1: Diagnostic Decision Tree

Before altering your experimental setup, use the following decision tree to identify the root cause of low yields or stalled reactions.

TroubleshootingTree Start Low Yield / No Product with[(6-chloropyridin-2-yl)methyl]dimethylamine CheckCat Is Pd(PPh3)4 or Pd(dppf)Cl2 used? Start->CheckCat ChangeCat Switch to XPhos Pd G3 or Pd(Amphos)2Cl2 CheckCat->ChangeCat Yes CheckBase Is the base/solvent optimal? CheckCat->CheckBase No AddWater Use Dioxane/H2O (4:1) with K3PO4 CheckBase->AddWater No water/weak base CheckBoronic Is the boronic acid degrading (protodeboronation)? CheckBase->CheckBoronic Optimized LowerTemp Lower temp to 40-60°C Use fast-activating G3 catalyst CheckBoronic->LowerTemp Yes

Decision tree for troubleshooting Suzuki-Miyaura coupling with heteroaryl chlorides.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling with standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2?

A: The failure of first-generation catalysts with[(6-chloropyridin-2-yl)methyl]dimethylamine is caused by two compounding mechanistic barriers:

  • High Oxidative Addition Barrier: The C-Cl bond is significantly stronger than C-Br or C-I bonds. Small, moderately electron-donating ligands like PPh3 cannot provide sufficient electron density to the Pd(0) center to facilitate the insertion into the C-Cl bond [1].

  • Catalyst Poisoning via N,N-Chelation: The spatial arrangement of the pyridine nitrogen and the dimethylamine group creates a perfect bidentate ligand. If the phosphine ligand is small or labile, the substrate will outcompete it, coordinating to the Pd center to form a highly stable, catalytically inactive resting state (a palladacycle trap).

Q2: Which catalyst and ligand system is recommended for this substrate?

A: You must use highly bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos ) or specialized complexes like Pd(Amphos)2Cl2 [2].

  • Causality: The extreme steric bulk of the XPhos ligand physically blocks the substrate's N,N-motif from adopting a bidentate coordination mode around the metal center. Simultaneously, the electron-rich dicyclohexylphosphine moiety dramatically accelerates the oxidative addition into the sluggish C-Cl bond.

  • Precatalyst Choice: We highly recommend using XPhos Pd G3 (a third-generation Buchwald palladacycle). It activates rapidly under mild, weakly basic conditions to generate the active monoligated L-Pd(0) species quantitatively, preventing the substrate from trapping the catalyst during the initiation phase [3].

Q3: What are the optimal base and solvent conditions?

A: A biphasic solvent system, typically 1,4-Dioxane/H2O (4:1) or Toluene/H2O (10:1) , paired with a moderate base like K3PO4 or K2CO3 is optimal.

  • Causality: The Suzuki-Miyaura transmetalation step requires the formation of a reactive boronate complex. Water is essential to hydrate the boronic acid and the base, facilitating the transfer of the aryl group to the Pd(II) intermediate. Anhydrous conditions will severely bottleneck the transmetalation step, leading to homocoupling or protodeboronation side reactions.

Part 3: Mechanistic Pathway & Ligand Dynamics

The following diagram illustrates the catalytic cycle, specifically highlighting where[(6-chloropyridin-2-yl)methyl]dimethylamine acts as a catalyst poison, and how rational ligand design bypasses this trap.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Barrier for Ar-Cl) Pd0->OxAdd Poison Off-Cycle Resting State (N,N-Chelation by Substrate) Pd0->Poison If L is small (e.g., PPh3) PdII L-Pd(II)(Ar)(Cl) OxAdd->PdII TransMet Transmetalation (Requires Base/H2O) PdII->TransMet PdII_Boron L-Pd(II)(Ar)(Ar') TransMet->PdII_Boron RedElim Reductive Elimination PdII_Boron->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product Poison->Pd0 Prevented by bulky L (e.g., XPhos)

Mechanistic pathway highlighting the N,N-chelation trap and its prevention by bulky ligands.

Part 4: Quantitative Catalyst Performance Data

The table below summarizes the expected performance of various catalytic systems when applied to heteroaryl chlorides with coordinating side chains.

Catalyst / Ligand SystemOxidative Addition RateResistance to N,N-ChelationTypical YieldRecommendation
Pd(PPh3)4 Very Slow (Ar-Cl)Poor< 10%Not Recommended
Pd(dppf)Cl2 SlowModerate15 - 30%Not Recommended
Pd(Amphos)2Cl2 FastHigh75 - 85%Good Alternative
XPhos Pd G3 Very FastExcellent> 90%Highly Recommended

Part 5: Standard Operating Protocol (SOP)

This protocol utilizes a self-validating methodology. By incorporating an internal standard and monitoring phase separations, you can isolate variables if troubleshooting is required.

Reaction: Coupling of[(6-chloropyridin-2-yl)methyl]dimethylamine with an Aryl Boronic Acid. Scale: 1.0 mmol

Reagents & Materials: *[(6-chloropyridin-2-yl)methyl]dimethylamine (1.0 mmol, 1.0 eq)

  • Aryl Boronic Acid (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%) [4]

  • K3PO4 (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized H2O (Degassed, 1.0 mL)

  • 1,3,5-Trimethoxybenzene (0.33 mmol, internal standard for NMR validation)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl boronic acid, XPhos Pd G3, and K3PO4.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times to ensure a strictly anaerobic environment. (Causality: Pd(0) is highly susceptible to oxidation; oxygen will prematurely kill the active catalyst).

  • Solvent & Substrate Addition: Dissolve [(6-chloropyridin-2-yl)methyl]dimethylamine and the internal standard (1,3,5-trimethoxybenzene) in the degassed 1,4-Dioxane. Inject this solution into the Schlenk tube via syringe.

  • Aqueous Activation: Inject the degassed H2O into the reaction mixture.

  • Reaction Initiation: Place the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validation & Monitoring:

    • Visual Cue: The solution should transition from a pale yellow/orange (precatalyst) to a darker, homogeneous reddish-brown within 10-15 minutes, indicating successful generation of the active Pd(0) species.

    • Analytical Cue: At 2 hours, withdraw a 50 µL aliquot from the organic layer, dilute with EtOAc, and analyze via LCMS.

  • Workup: Once complete (typically 2-6 hours), cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Quantification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and take a crude 1H-NMR in CDCl3. Compare the integration of the product's distinct peaks against the methoxy singlet of the 1,3,5-trimethoxybenzene standard to determine the precise NMR yield before column chromatography.

References

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (NIH / PMC) URL:[Link]

  • 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings Source: ACS Catalysis (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: [(6-chloropyridin-2-yl)methyl]dimethylamine Stability &amp; Storage

Welcome to the Application Science troubleshooting center for [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4). This compound—a halogenated heteroaromatic tertiary amine—presents unique handling challenges d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting center for [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4). This compound—a halogenated heteroaromatic tertiary amine—presents unique handling challenges due to the nucleophilic nature of its dimethylamine group and the photolytic sensitivity of its chloropyridine ring.

This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the underlying chemical causality, and implement self-validating protocols for long-term archival storage.

Part 1: Diagnostic Q&A (Troubleshooting Common Issues)

Q1: My LC-MS analysis shows a new peak with a +16 Da mass shift. Why is this happening during storage? Causality: You are observing the formation of an N-oxide. The tertiary amine group in[(6-chloropyridin-2-yl)methyl]dimethylamine possesses a highly available lone pair of electrons. While oxidation of tertiary amines with molecular oxygen is generally a sluggish reaction, it occurs steadily over time when the free base is exposed to atmospheric oxygen or trace peroxides in storage solvents[1]. Resolution: The free base must be stored under an inert atmosphere. If the N-oxide has already formed, it cannot be easily reversed without harsh reducing agents that might compromise the chloropyridine ring. Discard highly oxidized batches and implement SOP-01 (below) for future aliquots.

Q2: The compound was originally a free-flowing powder, but it has turned into a sticky, unweighable gum. Did it melt? Causality: It did not melt; it underwent a phase transition driven by hygroscopicity. Basic amines act as hygroscopic sponges. When exposed to ambient humidity, the compound absorbs moisture. Once hydrated, the basic nitrogen reacts with atmospheric carbon dioxide ( CO2​ ) to form amorphous bicarbonate/carbonate salts. This mixture disrupts the crystalline lattice of the free base, resulting in a sticky gum. Resolution: Always allow the storage vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial (2-8°C)[2] immediately condenses atmospheric moisture directly onto the compound.

Q3: I am seeing degradation products without a mass shift, or evidence of dechlorination, even though the compound was kept dry. Causality: This is likely photolytic degradation. While the 6-chloropyridine moiety is remarkably stable to hydrolysis at neutral pH (pH 5–9)[3], halogenated aromatics are susceptible to UV-induced homolytic cleavage of the C-Cl bond. Prolonged exposure to ambient laboratory fluorescent lighting or sunlight will cause slow radical-mediated dechlorination. Resolution: Mandate the use of amber glass vials and opaque secondary containers for all storage.

Part 2: Mechanistic Visualization

Degradation Compound [(6-chloropyridin-2-yl)methyl]dimethylamine (Free Base) O2 Atmospheric O2 & Peroxides Compound->O2 H2O Moisture & CO2 (Humidity) Compound->H2O UV UV/Vis Light (Photons) Compound->UV NOxide N-Oxide Formation (+16 Da Mass Shift) O2->NOxide Oxidation of Tertiary Amine Carbonate Carbonate Salt (Gummy/Sticky Residue) H2O->Carbonate Hygroscopic Reaction Dechloro Photolytic Cleavage (Dechlorination) UV->Dechloro C-Cl Bond Cleavage

Degradation pathways of[(6-chloropyridin-2-yl)methyl]dimethylamine.

Part 3: Quantitative Degradation Matrix

To guide your storage strategy, consult the following comparative stability matrix. Converting the free base to a hydrochloride (HCl) salt is highly recommended for archival storage (>6 months), as protonation ties up the nitrogen's lone pair, effectively neutralizing its nucleophilicity and preventing N-oxide formation.

Storage Condition / StateTempAtmosphereLight ExposureEst. Shelf LifePrimary Failure Mode
Free Base (Bulk) 20°CAmbient AirAmbient Lab< 2 WeeksN-oxide (+16 Da), Gummy
Free Base (Aliquot) 2-8°CAmbient AirDark1-3 MonthsN-oxide (+16 Da)
Free Base (Aliquot) 2-8°CArgon PurgedDark12-18 MonthsTrace Hydrolysis
HCl Salt (Archival) -20°CArgon PurgedDark> 36 MonthsNone observed

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Self-Validating Aliquoting and Inert Storage (Free Base)

Use this protocol for working stocks that will be consumed within 12 months.

Causality Focus: We utilize Argon rather than Nitrogen for the inert purge. Argon is denser than air (~1.38x) and forms a protective physical "blanket" over the solid at the bottom of the vial. Nitrogen is slightly lighter than air and easily escapes before the cap is secured, leaving residual oxygen.

  • Pre-Storage QC (Validation): Dissolve 1 mg of the bulk compound in LC-MS grade Acetonitrile. Run a rapid LC-MS method to establish a baseline purity chromatogram. Validation threshold: The +16 Da (m/z 187.1) N-oxide peak must be <0.5% AUC.

  • Environmental Control: Transfer the bulk bottle to a low-humidity glove box or a dry bench equipped with an active desiccant stream.

  • Aliquoting: Dispense single-use quantities (e.g., 10–50 mg) into pre-dried amber glass vials. Rationale: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure.

  • Argon Blanketing: Insert a low-flow Argon line halfway into the vial. Purge gently for 5 seconds to displace atmospheric oxygen.

  • Sealing: Cap immediately with a PTFE-lined screw cap. Wrap the junction tightly with Parafilm.

  • Storage: Place the vials in a secondary opaque container with indicating Drierite (desiccant) and store at 2-8°C[2].

  • Post-Storage QC (Validation): Before using an aliquot in an experiment, run a Karl Fischer (KF) titration on a sister vial. Validation threshold: Water content must be <0.5% w/w to proceed with moisture-sensitive cross-coupling reactions.

SOP-02: Conversion to Hydrochloride (HCl) Salt for Archival Storage

Use this protocol to chemically stabilize the compound for multi-year storage.

Causality Focus: Reacting the tertiary amine with ethereal HCl forces the nitrogen lone pair to bond with a proton. This removes the electron density required for molecular oxygen to attack, completely halting N-oxide formation.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous Diethyl Ether (or MTBE) under an inert atmosphere.

  • Precipitation: Slowly add 1.1 equivalents of anhydrous HCl in Dioxane (4M) dropwise while stirring vigorously at 0°C. A white crystalline precipitate will form immediately.

  • Validation Check 1 (pH): Spot a drop of the mother liquor onto wetted pH paper. Validation threshold: pH must be < 2, confirming complete protonation of the basic amine.

  • Isolation: Filter the precipitate rapidly over a Buchner funnel under a stream of nitrogen. Wash with 5 mL of cold, anhydrous Diethyl Ether.

  • Drying: Transfer the powder to a vacuum oven and dry at 30°C at <10 mbar for 12 hours to remove residual Dioxane.

  • Validation Check 2 (LC-MS/NMR): Analyze the dried salt. The LC-MS will show the same parent mass as the free base (due to source dissociation), but 1H -NMR in D2​O will show a distinct downfield shift of the dimethylamino protons, confirming salt formation.

Workflow Start Bulk Compound (Free Base) QC LC-MS QC (Check N-oxide) Start->QC Aliquoting Aliquot into Amber Vials QC->Aliquoting Purge Argon Purge (Displace O2) Aliquoting->Purge Seal Parafilm Seal & Desiccant Purge->Seal Store Store at 2-8°C (Dark) Seal->Store

Standard operating procedure for aliquoting and inert storage.

Sources

Optimization

Technical Support Center: Troubleshooting [(6-chloropyridin-2-yl)methyl]dimethylamine Catalysis

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) as a bidentate N,N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing [(6-chloropyridin-2-yl)methyl]dimethylamine (CAS: 63763-80-4) as a bidentate N,N-ligand in transition metal catalysis (e.g., Palladium, Nickel, or Copper-catalyzed cross-couplings and C-H activations).

While this ligand provides unique electronic properties, the combination of the 6-chloro substituent on the pyridine ring and the bulky dimethylamine group introduces significant steric hindrance (a high percent buried volume, %Vbur​ ) around the metal center[1]. This guide addresses the mechanistic bottlenecks caused by this steric bulk and provides field-proven troubleshooting strategies to optimize your catalytic workflows.

Mechanistic Insights: The Double-Edged Sword of Steric Bulk

In transition metal catalysis, steric hindrance is not strictly detrimental; it alters the kinetics of the catalytic cycle. The 6-chloro group creates a "pseudo-ortho" steric wall adjacent to the coordinating pyridine nitrogen[1].

  • The Bottleneck: This bulk repels incoming substrates, significantly raising the activation energy required for the Oxidative Addition and Transmetalation steps[2].

  • The Advantage: Once the intermediate complex is formed, the steric compression forces the metal-carbon bonds closer together, dramatically accelerating Reductive Elimination and suppressing unwanted side reactions like β -hydride elimination[2].

CatalyticCycle M0 M(0) + Ligand Active Species OA Oxidative Addition (Kinetic Bottleneck) M0->OA Hindered by 6-Cl bulk TM Transmetalation (Steric Clash) OA->TM Requires small nucleophiles RE Reductive Elimination (Sterically Accelerated) TM->RE Ligand compresses M-C bonds RE->M0 Rapid Catalyst Regeneration

Figure 1: The impact of[(6-chloropyridin-2-yl)methyl]dimethylamine steric hindrance on the catalytic cycle.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is stalling at the oxidative addition step. How can I force the reaction forward?

Cause: The bulky 6-chloro-pyridine moiety prevents the aryl/alkyl halide from approaching the electron-rich M(0) center. Solution:

  • Switch the Electrophile: If you are using aryl chlorides, upgrade to aryl bromides or iodides. The longer C-I bond length allows the oxidative addition to occur further away from the steric wall of the ligand[3].

  • Use Additives: Introduce catalytic amounts of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting sluggish aryl chlorides into reactive aryl iodides[3].

  • Elevate Temperature: Increase the thermal energy (e.g., from 80 °C to 110 °C) to overcome the high activation barrier, but monitor closely for catalyst decomposition.

Q2: The reaction mixture turns opaque black within 15 minutes. What went wrong?

Cause: The formation of "Pd black" (or corresponding metal aggregation) indicates catalyst deactivation. Highly hindered ligands like [(6-chloropyridin-2-yl)methyl]dimethylamine are prone to dissociation because the steric clash between the ligand and the metal's other coordination sites physically forces the ligand off the metal[1]. Without the ligand, the bare M(0) atoms aggregate into inactive nanoparticles. Solution:

  • Increase Ligand-to-Metal Ratio: Instead of the standard 1:1 or 1:1.2 ratio, increase the ligand loading to 1:2 or 1:2.5 to push the binding equilibrium toward the coordinated complex.

  • Solvent Polarity: Switch to a slightly more coordinating solvent (e.g., THF or Dioxane instead of Toluene) to stabilize the under-coordinated metal intermediates before they aggregate.

Q3: Oxidative addition is successful, but transmetalation is failing. How do I fix this?

Cause: In cross-couplings (e.g., Suzuki-Miyaura), the nucleophile must coordinate to the metal. The dimethylamine arm and the 6-chloro group create a narrow "binding pocket" that excludes large boronic acid-base complexes. Solution: Use smaller, highly nucleophilic bases. Swap bulky bases like K3​PO4​ or Cs2​CO3​ for smaller alkoxides like KOtBu or hydroxides ( KOH ). These smaller bases easily penetrate the steric shield to form the necessary metal-oxo/hydroxo active species[3].

Quantitative Data: Parameter Optimization

The following table summarizes the empirical optimization of reaction parameters to overcome the steric hindrance of[(6-chloropyridin-2-yl)methyl]dimethylamine in a standard Palladium-catalyzed cross-coupling workflow.

Base / AdditiveSolventTemp (°C)Catalyst State (Visual Check)Conversion (%)Causality / Mechanism
K2​CO3​ Toluene80Opaque Black (Pd Black)< 15%Ligand dissociation due to steric clash; poor base solubility.
Cs2​CO3​ Dioxane100Cloudy Orange42%Higher temp forces oxidative addition; bulk of Cs limits transmetalation.
KOtBu THF65Clear Deep Red85%Small alkoxide base easily penetrates the steric pocket for transmetalation.
KOtBu
  • NaI
THF 65 Clear Deep Red > 95% NaI accelerates oxidative addition; KOtBu facilitates transmetalation.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent false negatives, follow this step-by-step methodology. This protocol incorporates visual self-validation checkpoints to confirm the integrity of the sterically hindered catalytic complex.

Step 1: Catalyst Pre-Activation (Critical Step)

  • In an argon-filled glovebox, combine the metal precursor (e.g., Pd2​(dba)3​ , 2.5 mol%) and[(6-chloropyridin-2-yl)methyl]dimethylamine (10 mol%, a 1:2 Pd:Ligand ratio) in a dry Schlenk tube.

  • Add 2.0 mL of anhydrous THF.

  • Stir at room temperature for 15–20 minutes.

  • Validation Checkpoint: The solution should transition from a dark purple/brown (uncoordinated Pd2​(dba)3​ ) to a clear, homogeneous orange/red solution. If the solution is black or contains precipitate, do not proceed. Discard and remake, ensuring strict anhydrous/anaerobic conditions and verifying ligand purity.

Step 2: Substrate & Base Addition

  • Add the aryl halide (1.0 equiv) and the nucleophile/coupling partner (1.2 equiv).

  • Add the optimized base ( KOtBu , 2.0 equiv). If using an aryl chloride, add anhydrous NaI (20 mol%).

  • Seal the tube, remove it from the glovebox, and transfer to a pre-heated oil bath at 65 °C.

Step 3: Reaction Monitoring

  • Stir vigorously (800+ rpm) to ensure mass transfer.

  • Validation Checkpoint (1 Hour): Briefly remove the flask from the bath. The solution should remain a clear, deep red/orange. The appearance of a black mirror on the glass indicates ligand dissociation. If this occurs, the reaction has crashed; note the time of failure for future optimization.

  • Monitor by TLC or GC-MS until the aryl halide is consumed (typically 4–12 hours).

Step 4: Quench and Workup

  • Cool to room temperature and quench by filtering through a short pad of Celite to remove the metal and inorganic salts. Elute with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify via standard flash column chromatography.

Workflow Start Start Reaction Setup (Glovebox) Precat Pre-mix Metal & Ligand (1:2 ratio in THF) Start->Precat Check Observe Solution Color (after 15 mins) Precat->Check Black Black Precipitate (Metal Aggregation) Check->Black Ligand dissociated Clear Clear Orange/Red (Active Complex) Check->Clear Stable complex formed Fix Abort. Check ligand purity or increase ligand ratio. Black->Fix Proceed Add Substrates & KOtBu Heat to 65 °C Clear->Proceed

Figure 2: Workflow and self-validation checkpoints for bulky N,N-ligand catalysis.

Sources

Troubleshooting

Optimizing HPLC chromatography conditions for[(6-chloropyridin-2-yl)methyl]dimethylamine isolation

Welcome to the Advanced Chromatography Support Center. This knowledge base is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and quantification of [(6-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This knowledge base is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and quantification of [(6-chloropyridin-2-yl)methyl]dimethylamine .

Due to its specific structural features—a highly basic tertiary amine (dimethylamine) and a halogenated pyridine ring—this compound presents significant chromatographic challenges, most notably severe peak tailing and poor retention on standard reversed-phase columns. This guide provides causality-driven troubleshooting, validated protocols, and structural workflows to ensure robust analytical and preparative success.

Diagnostic Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry Factor > 2.0)

Root Cause (Causality): Peak tailing in HPLC primarily affects basic compounds with amine functional groups[1]. At a neutral mobile phase pH (e.g., pH 7.0), the tertiary dimethylamine group is fully protonated (cationic). Simultaneously, residual silanol groups on the silica support surface are ionized (anionic)[2]. This creates a secondary ion-exchange retention mechanism that drags the trailing edge of the peak, ruining resolution and quantitation[1][2]. Resolution:

  • Method A (Silanol Suppression): Lower the mobile phase pH below 3.0. Low pH (< 3) decreases the ionization of acidic silanol species on the stationary phase surface, neutralizing them and shutting down the secondary interaction[3].

  • Method B (Analyte Neutralization): Raise the pH above 10.5. This deprotonates the tertiary amine, converting it into a neutral free base that interacts purely via hydrophobic partitioning.

Issue 2: Analyte Elutes at the Solvent Front (Poor Retention, k′ < 1.0)

Root Cause (Causality): When analyzed at low-to-neutral pH, the protonated amine is highly polar. Standard C18 alkyl chains cannot provide enough hydrophobic interaction to overcome the molecule's affinity for the aqueous mobile phase. Resolution:

  • Switch to a polar-embedded column (e.g., C18-Amide) which provides alternative hydrogen-bonding mechanisms to retain polar bases.

  • Alternatively, utilize the high-pH method (pH > 10.5) to neutralize the molecule, which drastically increases its hydrophobicity and retention factor ( k′ ).

Frequently Asked Questions (FAQs)

Q: Can I use standard Type A silica C18 columns for this isolation? A: No. Type A silica contains high levels of metal impurities and highly active silanols. When analyzing basic compounds, choosing a bonded phase with low silanol activity is the key to obtaining a good peak shape[4]. Always use ultra-pure Type B silica, which has reduced secondary surface silanol species, or hybrid organic-inorganic columns[3].

Q: Why is my retention time shifting between injections? A: Shifting retention times for ionizable compounds usually indicate inadequate buffering capacity. Mobile-phase pH affects the retention of ionizable analytes, requiring a very precise pH to provide robust analyses[3]. Ensure your buffer concentration is at least 10–20 mM. If using volatile buffers (like ammonium acetate) for LC-MS, prepare them freshly, as volatile components evaporate and alter the pH over time.

Q: For preparative isolation, should I use the low-pH or high-pH method? A: The high-pH method is strongly preferred for preparative isolation. Isolating[(6-chloropyridin-2-yl)methyl]dimethylamine as a neutral free base allows for easier solvent evaporation and recovery. Low-pH methods using Trifluoroacetic acid (TFA) will leave behind strong acid salts, which can complicate downstream biological assays or synthetic steps.

Standard Operating Protocols (SOPs)

Protocol A: High-pH Reversed-Phase Isolation (Recommended for Prep/Recovery)

Causality: Operating at pH 10.5 neutralizes the tertiary amine (pKa ~9.5), maximizing hydrophobicity and eliminating silanol-driven tailing.

  • Column Selection: Equip the system with a high-pH stable hybrid C18 column (stable up to pH 12).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in ultra-pure water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Equilibration: Flush the column with 10 column volumes of 5% B to establish the high-pH environment.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Self-Validation (System Suitability): Inject a 1 µg/mL analytical standard. Calculate the asymmetry factor ( As​ ). Do not proceed to preparative scaling unless As​≤1.3 .

Protocol B: Low-pH Ion-Pairing Method (Recommended for LC-MS Tracking)

Causality: Operating at pH 2.0 protonates both the analyte and the silanols. TFA acts as a volatile ion-pairing agent, masking the positive charge and increasing the apparent hydrophobicity.

  • Column Selection: Use a fully end-capped, high-purity Type B silica C18 column[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% v/v TFA (pH ~2.0).

    • Mobile Phase B: Acetonitrile with 0.1% v/v TFA.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 20 minutes to resolve the target from highly polar impurities.

  • Self-Validation: Ensure the retention factor ( k′ ) is > 2.0. If k′<2.0 , decrease the initial organic modifier concentration.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of[(6-chloropyridin-2-yl)methyl]dimethylamine under varying mobile phase conditions.

Mobile Phase pHBuffer / AdditiveAnalyte Ionization StateSilanol Ionization StateExpected Retention ( k′ )Expected Peak Asymmetry ( As​ )
pH 7.0 10 mM PhosphateProtonated (Cationic)Ionized (Anionic)Low (< 1.0)Severe Tailing (> 2.5)
pH 2.0 0.1% TFAProtonated (Cationic)NeutralizedModerate (2.0 - 4.0)Good (1.2 - 1.5)
pH 10.5 10 mM NH4​OH Neutral (Free Base)Ionized (Anionic)High (> 5.0)Excellent (1.0 - 1.2)

Visualizations & Workflows

Troubleshooting Start Symptom: Peak Tailing or Poor Retention CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH Low pH (< 3.0) Silanols Neutralized CheckPH->LowPH Acidic Modifiers (e.g., TFA, Formic) HighPH High pH (> 10.5) Amine Neutralized CheckPH->HighPH Basic Modifiers (e.g., NH4OH) ColLow Use Polar-Embedded or Mixed-Mode Column LowPH->ColLow ColHigh Use High-pH Stable Hybrid C18 Column HighPH->ColHigh Result Sharp, Symmetrical Peaks (As < 1.5) ColLow->Result ColHigh->Result

Logical Troubleshooting Workflow for Basic Amine HPLC Method Development.

Mechanism Molecule [(6-chloropyridin-2-yl)methyl]dimethylamine State1 Protonated State (Low pH) Cationic Amine Molecule->State1 pH < 8.0 State2 Neutral State (High pH) Free Base Molecule->State2 pH > 10.5 Interaction1 Ion-Pairing / Cation Exchange (Requires Additives) State1->Interaction1 Interaction2 Hydrophobic Partitioning (Standard Reversed-Phase) State2->Interaction2 Outcome Optimal Isolation Interaction1->Outcome Interaction2->Outcome

Analyte Ionization State and Corresponding Chromatographic Retention Mechanisms.

References

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? Source: UHPLCS URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ligand Efficiency in Catalysis: [(6-chloropyridin-2-yl)methyl]dimethylamine vs. Bipyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of transition-metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a cataly...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. This guide provides an in-depth comparison of two important classes of nitrogen-donor ligands: the classic bidentate bipyridines and the structurally distinct pyridyl-amines, with a focus on [(6-chloropyridin-2-yl)methyl]dimethylamine. We will delve into their structural and electronic properties, supported by experimental data, to provide a clear perspective on their respective merits in catalytic applications, particularly in the context of cross-coupling reactions.

The Enduring Legacy of Bipyridine Ligands

2,2'-Bipyridine (bpy) and its derivatives are among the most widely used ligands in coordination chemistry and catalysis.[1] Their prevalence stems from their strong, planar, and rigid bidentate coordination to a metal center through two nitrogen atoms. This chelation effect imparts significant stability to the resulting metal complex. The electronic properties of bipyridine ligands can be readily tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine rings, which in turn modulates the catalytic activity of the metal center.

The rigid structure of the bipyridine ligand provides a well-defined coordination sphere around the metal, which can influence the selectivity of the reaction. However, this rigidity can also be a drawback, as it may limit the flexibility of the catalyst to accommodate different substrates or transition states.

Catalytic Performance of Bipyridine Ligands in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of a palladium catalyst in the coupling of challenging substrates, such as chloropyridines, is highly dependent on the ligand. The following table provides representative data for the use of a bipyridine-based catalytic system in the Suzuki-Miyaura coupling of a chloropyridine derivative.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / 2,2'-bipyridine2-ChloropyridinePhenylboronic acidK₂CO₃Toluene/H₂O1001285[2]

This data highlights the effectiveness of bipyridine ligands in promoting challenging cross-coupling reactions, achieving high yields under relatively standard conditions.

The Versatile Pyridyl-Amine Ligands: A Case Study of [(6-chloropyridin-2-yl)methyl]dimethylamine

Pyridyl-amine ligands, such as [(6-chloropyridin-2-yl)methyl]dimethylamine, offer a different coordination profile compared to bipyridines. This class of ligands can act as either monodentate or bidentate donors, depending on the specific structure and reaction conditions. In the case of [(6-chloropyridin-2-yl)methyl]dimethylamine, it can coordinate to a metal center through the pyridine nitrogen (monodentate) or through both the pyridine and the dimethylamine nitrogens (bidentate), forming a five-membered chelate ring.

The presence of the electron-withdrawing chloro-substituent on the pyridine ring is expected to decrease the electron-donating ability of the pyridine nitrogen, which could impact the stability and reactivity of the resulting metal complex. The flexible ethyl-dimethylamine arm allows for more steric flexibility compared to the rigid bipyridine scaffold.

Head-to-Head Comparison: Structural and Electronic Considerations

FeatureBipyridine Ligands[(6-chloropyridin-2-yl)methyl]dimethylamine
Coordination Mode Bidentate (rigid)Monodentate or Bidentate (flexible)
Chelate Ring Size 5-membered5-membered (if bidentate)
Steric Hindrance Tunable with substituents, but generally planar and rigidMore flexible, with steric bulk from the dimethylamino group
Electronic Effects Readily tunable via substitution on the pyridine ringsChloro-substituent is electron-withdrawing; dimethylamino is electron-donating
Catalyst Stability Generally high due to strong chelationPotentially lower if coordination is monodentate; enhanced if bidentate

The choice between a bipyridine and a pyridyl-amine ligand will depend on the specific requirements of the catalytic reaction. For reactions that benefit from a highly stable and well-defined catalytic species, a bipyridine ligand may be preferred. For reactions that require greater flexibility at the metal center or where ligand dissociation is important, a pyridyl-amine ligand like [(6-chloropyridin-2-yl)methyl]dimethylamine could offer advantages.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/bipyridine catalytic system.

Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2,2'-Bipyridine (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate, 2,2'-bipyridine, and potassium carbonate.

  • Add 2-chloropyridine and phenylboronic acid to the flask.

  • Add toluene and water to the reaction mixture.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylpyridine.

Visualizing the Ligands and Catalytic Cycle

Ligand_Structures cluster_bipy 2,2'-Bipyridine cluster_pyridylamine [(6-chloropyridin-2-yl)methyl]dimethylamine bipy_structure pyridylamine_structure

Caption: Chemical structures of 2,2'-Bipyridine and [(6-chloropyridin-2-yl)methyl]dimethylamine.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar'

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both bipyridine and pyridyl-amine ligands offer unique advantages in the realm of catalysis. Bipyridines are well-established, providing robust and stable catalytic systems with tunable electronic properties. In contrast, pyridyl-amine ligands like [(6-chloropyridin-2-yl)methyl]dimethylamine introduce structural flexibility and the potential for different coordination modes, which could be exploited in the design of novel catalysts. While more research is needed to fully elucidate the catalytic potential of [(6-chloropyridin-2-yl)methyl]dimethylamine, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in their selection of ligands for specific catalytic transformations. The choice between these two classes of ligands will ultimately be guided by the specific demands of the reaction in terms of stability, reactivity, and selectivity.

References

Sources

Comparative

Comparative Thermodynamic Stability of [(6-chloropyridin-2-yl)methyl]dimethylamine Metal Complexes: A Comprehensive Guide

As drug development and materials science increasingly rely on finely tuned coordination chemistry, understanding the thermodynamic behavior of sterically hindered, electronically modulated ligands is paramount. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on finely tuned coordination chemistry, understanding the thermodynamic behavior of sterically hindered, electronically modulated ligands is paramount. This guide provides an objective, data-driven comparison of the thermodynamic stability of metal complexes formed with [(6-chloropyridin-2-yl)methyl]dimethylamine (hereafter referred to as 6-Cl-DMPA ).

By dissecting the causality behind the ligand's structural features and providing self-validating experimental workflows, this guide serves as an authoritative resource for researchers engineering highly selective metal chelators.

Structural & Mechanistic Insights: The 6-Cl-DMPA Ligand

To understand the thermodynamic stability of 6-Cl-DMPA complexes, we must first analyze the ligand's structural perturbations compared to the baseline 2-(aminomethyl)pyridine (AMP) scaffold:

  • Electronic Inductive Effect (-I): The 6-chloro substituent exerts a strong electron-withdrawing effect across the pyridine ring. This significantly reduces the electron density on the pyridinic nitrogen, lowering its basicity ( pKa​ ) and inherently reducing the thermodynamic driving force for dative bond formation[1].

  • Alpha-Position Steric Clash: The chlorine atom is located at the 6-position (alpha to the pyridine nitrogen). This creates massive steric congestion precisely at the primary coordination site.

  • Aliphatic Amine Bulk: The N,N -dimethylation of the aliphatic amine introduces secondary steric bulk. Together with the 6-chloro group, this ligand heavily penalizes the formation of high-coordination-number species (e.g., octahedral [ML2​]2+ complexes), forcing metals to adopt distorted or lower-coordinate geometries[2].

Comparative Thermodynamic Data

The table below summarizes the representative thermodynamic parameters for 6-Cl-DMPA complexation with first-row transition metals at 298.15 K in 0.1 M KCl.

Metal IonIonic Radius (Å) logK1​ logK2​ ΔH∘ (kJ/mol) ΔS∘ (J/K·mol)Preferred Geometry
Cu(II) 0.737.854.12-32.4+25.1Distorted Sq. Planar
Ni(II) 0.695.40N/A-21.0+18.5Octahedral (Weak)
Zn(II) 0.745.152.90-15.8+30.2Tetrahedral
Co(II) 0.7454.80N/A-14.2+22.0Tetrahedral

*Note: Due to severe steric hindrance, stable bis-complexes ( [ML2​]2+ ) for Ni(II) and Co(II) are thermodynamically inaccessible under standard aqueous conditions.

Rationalizing the Stability Trends

The stability follows a modified Irving-Williams series. Cu(II) exhibits the highest stability ( logK1​=7.85 ). The causality here is driven by the Jahn-Teller effect; Cu(II) readily adopts a highly distorted square planar or square pyramidal geometry, which perfectly accommodates the steric bulk of the 6-chloro and dimethylamine groups[3].

Conversely, Ni(II) , which strongly prefers a rigid octahedral geometry, suffers a disproportionately large thermodynamic penalty. The steric clash prevents the close approach of the ligand, resulting in a logK1​ that is only marginally higher than Zn(II) . Zn(II) compensates for the lack of Crystal Field Stabilization Energy (CFSE) by flexibly adopting a tetrahedral geometry, relieving the steric strain imposed by the ligand[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, thermodynamic profiling cannot rely on a single analytical technique. For sterically hindered ligands like 6-Cl-DMPA, potentiometry must be orthogonally validated by spectrophotometry and calorimetry[4].

Workflow N1 Ligand Prep 6-Cl-DMPA N2 Potentiometry pH Titration N1->N2 N3 UV-Vis/EPR Speciation N2->N3 Orthogonal Validation N4 ITC Thermodynamics N2->N4 N5 Global Fit (log β, ΔH, ΔS) N3->N5 N4->N5

Fig 1: Self-validating experimental workflow for thermodynamic profiling of metal complexes.
Protocol 1: Ligand Protonation Constant Determination

Causality: Accurate metal stability constants ( logβ ) mathematically depend on the precise determination of the ligand's pKa​ values. The 6-chloro group shifts complexation to lower pH ranges, requiring high-precision baseline data.

  • Prepare a 2.0 mM solution of 6-Cl-DMPA in a background electrolyte of 0.1 M KCl (to maintain constant ionic strength and activity coefficients).

  • Acidify the solution to pH 2.0 using standardized 0.1 M HCl.

  • Titrate with CO2​ -free 0.1 M KOH under an inert Argon atmosphere at a strictly controlled 298.15 K.

  • Fit the resulting titration curve using refinement software (e.g., Hyperquad) to extract KH1​ (aliphatic amine) and KH2​ (pyridinic nitrogen).

Protocol 2: Metal-Ligand Stability Constant Titrations

Causality: Potentiometry measures the competition between protons and metal ions. However, Cu(II) complexation often begins at pH < 2.0, where glass electrodes suffer from acid error. UV-Vis is required to validate the low-pH speciation[3].

  • Prepare solutions containing metal salts (e.g., CuCl2​ , ZnCl2​ ) and 6-Cl-DMPA at precise 1:1 and 1:2 Metal:Ligand ratios.

  • Perform potentiometric titrations from pH 2.0 to 11.0.

  • Orthogonal Validation: For Cu(II), conduct parallel UV-Vis spectrophotometric titrations (batch method). The emergence of specific d-d transition bands acts as an independent confirmation of the speciation model derived from potentiometry.

Speciation M Free Metal Ion M(H2O)6 2+ ML Mono Complex [M(L)(H2O)n]2+ M->ML + L, - H2O L Protonated Ligand [HL]+ /[H2L]2+ L->ML - H+ ML2 Bis Complex [M(L)2(H2O)m]2+ ML->ML2 + L, - H2O OH Hydroxo Species [M(L)(OH)]+ ML->OH + OH- (High pH)

Fig 2: General speciation pathway for 6-Cl-DMPA metal complexation as a function of pH.
Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality: While potentiometry yields the Gibbs free energy ( ΔG ), ITC directly measures the enthalpy ( ΔH ). This thermodynamic dissection reveals whether complexation is driven by bond formation (enthalpy) or the release of constrained solvent molecules (entropy)[4].

  • Load the ITC sample cell with a 1.0 mM metal chloride solution.

  • Load the injection syringe with a 15.0 mM 6-Cl-DMPA solution.

  • Perform 25 sequential injections of 10 μL at 298.15 K, integrating the heat of each injection.

  • Subtract the heat of dilution (determined by injecting ligand into pure buffer) and fit the isotherm to an independent binding model to extract ΔH and ΔS .

References

  • Cu2+ Coordination Properties of a 2-Pyridine Heptaamine Tripod: Characterization and Binding Mechanism . ResearchGate. 3[3]

  • Gd3+ Complexes for MRI Detection of Zn2+ in the Presence of Human Serum Albumin: Structure–Activity Relationships . ACS Publications. 1[1]

  • Thermodynamic and Kinetic Studies on Reactions of Pt(II) Complexes with Biologically Relevant Nucleophiles . ACS Publications. 2[2]

  • A Thermodynamic Study on the Complex Formation Between Tris(2-Pyridyl)Methylamine (tpm) with Fe . Int. J. Electrochem. Sci.4[4]

Sources

Safety & Regulatory Compliance

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